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  • Product: 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde
  • CAS: 1909312-88-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is emerging, this document leverages extensive data from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.

Introduction: The 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, renowned for its unique combination of chemical stability, synthetic accessibility, and diverse pharmacological activities.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of a carbaldehyde group at the 4-position of the triazole ring provides a versatile synthetic handle for further molecular elaboration, making 1,2,3-triazole-4-carbaldehydes valuable building blocks in the design of novel therapeutic agents.[4][5][6] The N2-alkylation, as in the case of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, further modulates the physicochemical properties of the molecule, influencing its solubility, metabolic stability, and target-binding interactions.

Molecular Structure and Chemical Identity

The core of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde consists of a five-membered aromatic ring with three adjacent nitrogen atoms, substituted with an ethyl group at the N2 position and a formyl (aldehyde) group at the C4 position.

Figure 1: Chemical structure of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde.

Synthesis Strategies

While a specific, optimized synthesis for 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is not extensively documented in publicly available literature, its synthesis can be logically approached through established methodologies for N-substituted 1,2,3-triazoles. A plausible and efficient route involves the regioselective N-alkylation of a suitable 1H-1,2,3-triazole-4-carbaldehyde precursor.

Proposed Synthetic Workflow

A common strategy for the synthesis of N2-substituted 1,2,3-triazoles involves the alkylation of the parent NH-triazole.[7] The regioselectivity of this reaction (N1 vs. N2 alkylation) can be influenced by the nature of the alkylating agent, the base, and the solvent system employed.

G start 1H-1,2,3-triazole-4-carbaldehyde reaction N-Alkylation start->reaction reagents Ethyl iodide (or other ethylating agent) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) reagents->reaction workup Reaction Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde workup->product

Figure 2: Proposed synthetic workflow for 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for N-alkylation of triazoles and should be optimized for this specific substrate.

  • Preparation of the Reaction Mixture: To a solution of 1H-1,2,3-triazole-4-carbaldehyde (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction may require heating to proceed at a reasonable rate.

  • Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde. The separation of N1 and N2 isomers is a critical step and should be carefully monitored.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Appearance Likely a solid or oil at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
XlogP (Predicted) ~0.1 - 0.5
Predicted Spectroscopic Data

The characterization of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde would rely on standard spectroscopic techniques. The following are predicted spectral characteristics based on known data for similar structures.[8][9][10][11][12][13][14]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aldehyde proton (CHO): Singlet, δ 9.8-10.2 ppm- Triazole proton (C5-H): Singlet, δ 8.0-8.5 ppm- Ethyl group (CH₂): Quartet, δ 4.2-4.6 ppm- Ethyl group (CH₃): Triplet, δ 1.4-1.6 ppm
¹³C NMR - Aldehyde carbon (C=O): δ 180-190 ppm- Triazole carbon (C4): δ 145-155 ppm- Triazole carbon (C5): δ 130-140 ppm- Ethyl group (CH₂): δ 45-55 ppm- Ethyl group (CH₃): δ 13-17 ppm
IR Spectroscopy - Strong C=O stretch (aldehyde): ~1700-1720 cm⁻¹- C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹- C=N and N=N stretches (triazole ring): ~1400-1600 cm⁻¹
Mass Spectrometry (MS) - Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

Chemical Reactivity

The chemical reactivity of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is dictated by the interplay of the aromatic triazole ring and the electrophilic aldehyde group.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃).

  • Reduction: Reduction of the aldehyde to a primary alcohol can be achieved with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amines.

  • Wittig Reaction: The aldehyde can be converted to an alkene through a Wittig reaction with a phosphorus ylide.

  • Condensation Reactions: It can undergo condensation reactions with various nucleophiles, such as amines to form imines, and active methylene compounds in Knoevenagel or similar condensations.[13][15][16]

Reactivity of the Triazole Ring

The 2-ethyl-2H-1,2,3-triazole ring is generally stable to a wide range of reaction conditions. However, the triazole ring can participate in certain reactions:

  • Cycloaddition Reactions: While the aromaticity of the triazole ring makes it less reactive in cycloadditions than non-aromatic analogs, under certain conditions, it may participate in such reactions.

  • Metal-Catalyzed Cross-Coupling: The C-H bond of the triazole ring can be activated for cross-coupling reactions under specific catalytic conditions.

  • Ring-Opening Reactions: Under harsh conditions or through specific activation (e.g., formation of azavinyl carbenes), the triazole ring can undergo ring-opening.[17]

Applications in Drug Development

The 1,2,3-triazole scaffold is a privileged structure in drug discovery, and 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde represents a valuable building block for the synthesis of novel drug candidates.[1][2][3][4]

As a Versatile Intermediate

The aldehyde group serves as a key functional group for the introduction of diverse pharmacophores through the reactions described in the previous section. This allows for the rapid generation of compound libraries for high-throughput screening.

Potential Therapeutic Areas

Derivatives of 1,2,3-triazoles have shown promise in a multitude of therapeutic areas:

  • Anticancer Agents: Many triazole-containing compounds exhibit potent anticancer activity through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.[1]

  • Antimicrobial Agents: The triazole moiety is a key component of several antifungal drugs. Its derivatives are also being explored for their antibacterial and antiviral properties.[2][3][4][18]

  • Enzyme Inhibitors: The triazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other interactions within the active sites of enzymes.

G start 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde reaction1 Reductive Amination start->reaction1 reaction2 Wittig Reaction start->reaction2 reaction3 Oxidation start->reaction3 product1 Amine Derivatives reaction1->product1 product2 Alkene Derivatives reaction2->product2 product3 Carboxylic Acid Derivatives reaction3->product3 application1 Anticancer Agents product1->application1 application2 Antimicrobial Agents product2->application2 application3 Enzyme Inhibitors product3->application3

Figure 3: Potential synthetic diversification of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde for drug discovery applications.

Conclusion

2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is a promising heterocyclic building block with significant potential in the field of drug discovery and development. While direct experimental data for this specific molecule is limited, a strong foundation for its synthesis, characterization, and derivatization can be built upon the extensive knowledge of 1,2,3-triazole chemistry. Its versatile aldehyde functionality, coupled with the favorable properties of the N-ethyl-triazole core, makes it an attractive starting point for the creation of novel and diverse molecular entities with a wide range of potential therapeutic applications. Further research into the specific properties and reactivity of this compound is warranted and is expected to unlock its full potential in the development of next-generation pharmaceuticals.

References

  • PubChem. 1H-1,2,3-triazole-4-carbaldehyde. Available from: [Link]

  • Chem-Impex. 1H-[4][17][19]triazole-4-carbaldehyde. Available from: [Link]

  • Fokin, V. V., et al. Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. PMC. 2011. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Available from: [Link]

  • ResearchGate. Synthesis of substituted ethyl 2,5-diaryl-2H-1,2,3-triazole-4-carboxylate. Available from: [Link]

  • Sumrell, G. Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. Available from: [Link]

  • PubChemLite. 2-ethyl-5-methyl-2h-1,2,3-triazole-4-carbaldehyde. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available from: [Link]

  • El Sekily, M., et al. Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. Scientific Research Publishing. 2017. Available from: [Link]

  • Kumar, A., et al. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. PMC. Available from: [Link]

  • HETEROCYCLES. A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE. Available from: [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available from: [Link]

  • Tian, Y., et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. 2022. Available from: [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. 2025. Available from: [Link]

  • AJOL.info. SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Available from: [Link]

  • Gaikwad, M. V., et al. SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. Available from: [Link]

  • Opsomer, T., et al. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. 2021. Available from: [Link]

  • ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. 2025. Available from: [Link]

  • El-Ghanam, A., et al. Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. SciSpace. 2017. Available from: [Link]

  • Al-mashal, A. H. and Hameed, A. S. Uncatalyzed thermal synthesis of new 1,2,3- triazole derivaties. Journal of Basrah Researches ((Sciences)). 2024. Available from: [Link]

  • Lirias. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. 2021. Available from: [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of Population Therapeutics and Clinical Pharmacology. 2023. Available from: [Link]

  • Farooq, U., et al. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. 2022. Available from: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. 2024. Available from: [Link]

  • Al-Amiery, A. A., et al. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. Available from: [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Žurnal organìčnoï ta farmacetičnoï hìmìï. 2020. Available from: [Link]

Sources

Exploratory

Thermodynamic Stability and Regioselective Synthesis of N2-Substituted 1,2,3-Triazoles vs. N1-Isomers: A Comprehensive Guide

The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized heterocyclic chemistry by providing a robust method to synthesize 1,4-disubstituted (N1-substituted) 1,2,3-triazoles[1]. However, this kine...

Author: BenchChem Technical Support Team. Date: March 2026

The advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized heterocyclic chemistry by providing a robust method to synthesize 1,4-disubstituted (N1-substituted) 1,2,3-triazoles[1]. However, this kinetic dominance has overshadowed the N2-substituted isomers, which possess unique photophysical properties, distinct dipole moments, and superior thermodynamic stability[1][2]. For drug development professionals and synthetic chemists, accessing the N2-isomer requires bypassing the kinetic preference for N1-attack.

This technical guide explores the thermodynamic causality governing 1,2,3-triazole tautomerism, the mechanistic rationale behind regioselective functionalization, and field-proven protocols for synthesizing elusive N2-substituted 1,2,3-triazoles.

Theoretical Foundations: Tautomerism and Thermodynamic Control

To understand the regioselectivity of 1,2,3-triazoles, one must first analyze the intrinsic tautomeric equilibrium of the unsubstituted core. The 1,2,3-triazole ring exists primarily as a mixture of 1H- and 2H-tautomers.

Density Functional Theory (DFT) calculations (e.g., at the MP2/6-31G* or B3LYP levels) consistently demonstrate that in the gas phase and non-polar environments, the 2H-tautomer is significantly more stable than the 1H-tautomer by approximately 20.5 to 21 kJ/mol[1]. This stability arises from the symmetry of the 2H form, which minimizes lone-pair repulsion between the adjacent nitrogen atoms and results in a nearly zero dipole moment (~0.2 D), compared to the highly polar 1H-tautomer (~4.4 D)[3].

However, when electrophiles are introduced, the reaction kinetics do not strictly follow this thermodynamic baseline. The triazolide anion, formed upon deprotonation, distributes its electron density unevenly. The N1 and N3 positions are more nucleophilic due to stabilization from the adjacent carbon atoms, making N1-attack the kinetically favored pathway[4]. Conversely, N2-substitution is thermodynamically favored because it drastically reduces steric hindrance between the incoming substituent and any functional groups located at the C4 and C5 positions[2].

Tautomer_Stability NH 1H-1,2,3-Triazole (Kinetically favored for electrophiles) N2H 2H-1,2,3-Triazole (Thermodynamically favored, ΔG ≈ -21 kJ/mol) NH->N2H Tautomerization (Gas Phase/Non-polar) N1_Sub N1-Substituted Isomer (Asymmetric, higher dipole) NH->N1_Sub Kinetic Control (Fast Alkylation) N2_Sub N2-Substituted Isomer (Symmetric, lower steric strain) N2H->N2_Sub Direct N2-Coupling (e.g., N-Tosylhydrazones) N1_Sub->N2_Sub Thermodynamic Equilibration (Acyl Migration / Heat)

Diagram 1: Logical relationship between triazole tautomerism, kinetic attack, and thermodynamic stability.

Quantitative Thermodynamic Data

The interplay between kinetic nucleophilicity and thermodynamic stability is summarized in the data below. The energy gap dictates whether a reaction can be "pushed" from a kinetic N1-mixture to a pure thermodynamic N2-product via heating or catalysis.

Table 1: Thermodynamic and Structural Properties of 1,2,3-Triazole Isomers

Tautomer / Isomer TypeRelative Free Energy (ΔG)Dipole MomentStructural Characteristics & Causality
1H-1,2,3-triazole +21.0 kJ/mol~4.4 DAsymmetric; kinetically favored due to high N1 nucleophilicity.
2H-1,2,3-triazole 0.0 kJ/mol (Baseline)~0.2 DSymmetric; thermodynamically favored due to minimized lone-pair repulsion.
N1-Acyl-1,2,3-triazole Higher EnergyHighSterically hindered by C5 substituents; acts as a reactive intermediate.
N2-Acyl-1,2,3-triazole Lower EnergyLowSterically relaxed; stable isolable product under thermodynamic control.

Causality in Experimental Regioselectivity

The core challenge in synthesizing N2-substituted triazoles is overriding the kinetic preference for N1. Standard alkylation of NH-triazoles inherently yields a mixture of N1 and N2 isomers[2]. To achieve N2-selectivity, researchers must employ one of two strategies: Thermodynamic Equilibration or Direct N2-Coupling .

Strategy A: Thermodynamic Equilibration (Acyl Migration)

Recent studies on denitrogenative transformations have proven that elusive N-acyl-1,2,3-triazoles can interconvert[5]. When an NH-triazole is acylated, the hard electrophile initially attacks the N1 position. However, because the N1-acyl isomer suffers from severe steric clash with the C5 position, applying mild heat or Lewis acids allows the acyl group to migrate to the N2 position, forming the thermodynamic product[5][6].

Strategy B: Direct N2-Coupling via N-Tosylhydrazones

To completely avoid the N1/N2 mixture, a highly effective method involves the metal-free coupling of N-tosylhydrazones with 4-substituted 1H-1,2,3-triazoles[2][7]. By generating a diazo compound in situ from the tosylhydrazone, the triazole acts as a nucleophile under thermal conditions. The absence of transition metals prevents the formation of metal-coordinated N1-intermediates, allowing the reaction to strictly follow the thermodynamic gradient toward the 2,4-disubstituted 2H-1,2,3-triazole[7].

Experimental_Workflow Start NH-1,2,3-Triazole Starting Material Base Deprotonation (e.g., Cs2CO3) Formation of Triazolide Anion Start->Base Elec Addition of Electrophile (Acyl/Alkyl Halide) Base->Elec Kinetic Kinetic Mixture (N1 + N2 Isomers) Elec->Kinetic Thermo Thermodynamic Equilibration (Heating / Catalyst) Kinetic->Thermo Heat / Time Purif Purification (Chromatography) Isolation of N2-Isomer Thermo->Purif

Diagram 2: Experimental workflow demonstrating the transition from kinetic mixtures to thermodynamic N2-isomers.

Self-Validating Experimental Protocols

The following methodologies provide step-by-step instructions for synthesizing N2-substituted triazoles, grounded in the causality of thermodynamic control. Both protocols are designed as self-validating systems, ensuring that the structural output can be definitively confirmed.

Protocol 1: Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles via N-Tosylhydrazone Coupling

Based on the metal-free methodology established by [7].

Objective: Synthesize N2-alkylated triazoles while avoiding transition-metal-induced N1-coordination.

  • Reagent Preparation: In an oven-dried reaction vial, combine the aldehyde N-tosylhydrazone (1.0 equiv), 4-aryl-1H-1,2,3-triazole (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the tosylhydrazone, triggering the elimination of the tosyl group to form the reactive diazo intermediate in situ.

  • Solvent and Reaction Conditions: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Seal the vial and heat the mixture to 100 °C for 12–24 hours.

    • Causality: The elevated temperature serves a dual purpose: it promotes the decomposition of the tosylhydrazone into the diazo species and provides the activation energy required to overcome the kinetic N1-attack, driving the system entirely toward the thermodynamically stable N2-coupled product[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (NMR Analysis): Purify via silica gel chromatography. Validate the regiochemistry using ¹H-¹⁵N HMBC NMR.

    • Causality: Because the reaction is metal-free, the NMR spectra will be exceptionally clean from paramagnetic broadening. The N2-isomer will show distinct ¹⁵N chemical shifts and symmetrical coupling patterns to the adjacent triazole protons compared to the highly asymmetric N1-isomer[2].

Protocol 2: Thermodynamic N-Acylation of 1,2,3-Triazoles

Based on the denitrogenative intermediate studies by [5].

Objective: Isolate the elusive thermodynamic N2-acyl-1,2,3-triazole from a kinetic mixture.

  • Kinetic Acylation: Dissolve the NH-1,2,3-triazole (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (1.5 equiv) followed dropwise by the desired acyl chloride (1.2 equiv).

    • Causality: At 0 °C, the reaction is under strict kinetic control. The highly nucleophilic N1 position attacks the acyl chloride, forming predominantly the N1-acyl triazole[5].

  • Thermodynamic Isomerization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an extended period (typically 12–16 hours) or apply gentle reflux.

    • Causality: The N1-acyl isomer is sterically strained. The thermal energy allows the acyl group to migrate to the N2 position, relieving the steric clash with the C4/C5 substituents and settling into the global thermodynamic minimum[5].

  • Aqueous Workup: Quench with saturated aqueous NaHCO₃. Extract rapidly with DCM.

    • Causality: N-acyltriazoles are hydrolytically sensitive. Rapid, cold aqueous workup prevents the hydrolysis of the N2-acyl product back to the starting NH-triazole[5].

  • Self-Validation (X-Ray & Symmetry): Crystallize the product from a suitable solvent (e.g., hexane/ethyl acetate).

    • Causality: X-ray diffraction will definitively prove the N2-connectivity. Alternatively, if the C4 and C5 substituents are identical, ¹³C-NMR will show a single peak for the C4/C5 carbons due to the C2v symmetry of the N2-isomer, whereas the N1-isomer would display two distinct carbon peaks.

Conclusion

The synthesis of N2-substituted 1,2,3-triazoles requires a deliberate departure from the kinetic paradigms that govern standard click chemistry. By leveraging the inherent thermodynamic stability of the 2H-tautomer—driven by reduced steric hindrance and minimized electronic repulsion—researchers can design self-validating protocols that selectively yield the N2-isomer. Whether through the thermal coupling of N-tosylhydrazones or the controlled isomerization of N-acyl intermediates, mastering thermodynamic control unlocks a critical class of heterocycles for advanced drug development and materials science.

References

  • de Souza, R. O. M. A., & Miranda, L. S. M. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências.[Link]

  • Szakács, B., Kaszás, T., Juhász-Tóth, É., Cservenyák, I., Timári, I., Nilsson, U. J., Varga, L. A., Docsa, T., Molnár, V., Kulcsár, A. E., Márton, L., Ábrahám, A., Kiss-Szikszai, A., József, J., & Somsák, L. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Omega.[Link]

  • Motornov, V., Pohl, R., Klepetářová, B., & Beier, P. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations. Chemical Communications.[Link]

Sources

Foundational

2-ethyl-1,2,3-triazole-4-carbaldehyde CAS number and molecular weight

Executive Summary 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1909312-88-4 ) is a specialized heterocyclic building block distinct from the more common "click chemistry" derived 1-substituted triazoles. As a 2-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 1909312-88-4 ) is a specialized heterocyclic building block distinct from the more common "click chemistry" derived 1-substituted triazoles. As a 2-substituted 1,2,3-triazole , it possesses unique electronic properties, including a lower dipole moment and enhanced metabolic stability compared to its N1-isomers. This compound serves as a critical bioisostere for esters and amides in medicinal chemistry and provides a versatile "aldehyde handle" for the rapid diversification of drug candidates via reductive amination or olefination.

This guide details the physicochemical properties, challenges in regioselective synthesis (N2 vs. N1 selectivity), and rigorous characterization protocols required to validate this specific isomer.

Chemical Identity & Specifications

The distinction between the 2-ethyl (2H) and 1-ethyl (1H) isomers is critical, as they exhibit vastly different reactivities and biological profiles.

PropertySpecification
Compound Name 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde
CAS Number 1909312-88-4
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Physical State Low-melting solid or viscous oil (Ambient)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Sparingly soluble in water
SMILES CCN2N=CC(C=O)=N2
InChIKey Isomer Specific:[1][2][3][4][5][6][7]IGMKFRWHQLJAJS-UHFFFAOYSA-N (Note: Verify stereochemistry layer for N2)

Synthesis & Manufacturing Strategies

Synthesizing N2-substituted triazoles is chemically challenging because the N1-alkylation pathway is kinetically favored. Achieving high selectivity for the N2-isomer requires thermodynamic control or specific catalytic directing groups.

Method A: Direct Alkylation (Classic Route)

This method involves the alkylation of the parent 1,2,3-triazole-4-carbaldehyde (or its acetal). It produces a mixture of N1 and N2 isomers, necessitating chromatographic separation.

  • Reagents: 1H-1,2,3-triazole-4-carbaldehyde diethyl acetal, Ethyl Bromide, K₂CO₃, DMF.

  • Mechanism: Sₙ2 attack by the triazolate anion.

  • Selectivity: Typically 2:1 to 3:1 favoring the N1 isomer (undesired) unless specific bases (e.g., Cs₂CO₃) or solvents are used to shift equilibrium.

  • Purification: The N2-isomer is generally less polar (lower dipole) and elutes first on silica gel compared to the N1-isomer.

Method B: Oxidative Cyclization (Regioselective)

For high-purity requirements, constructing the ring with the N-substituent already in place avoids isomer separation.

  • Precursors: Ethylhydrazine + Osones (keto-aldehydes).

  • Workflow: Condensation of ethylhydrazine with a suitable 2-keto-aldehyde precursor followed by oxidative cyclization (e.g., using Cu(II) or Ag(I)).

Synthetic Workflow Diagram

Synthesis_Workflow Start Target: 2-Ethyl-1,2,3-triazole-4-carbaldehyde RouteA Route A: Direct Alkylation (Cost-Effective, Low Selectivity) Start->RouteA RouteB Route B: Regioselective Cyclization (High Purity, Multi-step) Start->RouteB StepA1 Reactant: 1,2,3-Triazole-4-carbaldehyde (Protected as Acetal) RouteA->StepA1 StepB1 Reactant: Ethylhydrazine RouteB->StepB1 StepA2 Reaction: Et-Br + K2CO3 in DMF StepA1->StepA2 StepA3 Mixture: N1-Ethyl (Major) + N2-Ethyl (Minor) StepA2->StepA3 StepA4 Separation: Silica Chromatography (N2 elutes first) StepA3->StepA4 Final Pure N2-Isomer (CAS 1909312-88-4) StepA4->Final StepB2 Reaction: Condensation with 2-Keto-aldehyde precursor StepB1->StepB2 StepB3 Oxidative Cyclization (Cu/Ag) StepB2->StepB3 StepB3->Final

Caption: Comparison of direct alkylation vs. regioselective cyclization pathways. Route A requires rigorous separation of the N1 isomer.

Analytical Characterization (The "Trust" Pillar)

Distinguishing the N2-isomer from the N1-isomer is the most common failure point in producing this compound. You must validate the structure using NOE (Nuclear Overhauser Effect) NMR.

NMR Signature[3]
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet, ~10.1 ppm.

    • Triazole Ring Proton (C5-H): Singlet, ~8.0 – 8.2 ppm.

    • Ethyl Group (N-CH₂-CH₃):

      • Quartet (~4.5 ppm for N2, often slightly downfield of N1).

      • Triplet (~1.6 ppm).

  • Differentiation Rule:

    • N1-Isomer: Strong NOE correlation between the N-CH₂ protons and the C5-H triazole proton (they are vicinal).

    • N2-Isomer: Weak or NO NOE correlation between N-CH₂ and C5-H (they are spatially distant).

    • Symmetry: N2-substituted triazoles often show higher symmetry in ¹³C NMR if the C4/C5 substituents are identical, but with the aldehyde at C4, this symmetry is broken.

Isomer Identification Logic

Isomer_ID Sample Crude Product (Mixture) TLC TLC Analysis (Hex/EtOAc) Sample->TLC Spot1 Higher Rf Spot (Less Polar) TLC->Spot1 Isolate Spot2 Lower Rf Spot (More Polar) TLC->Spot2 Isolate NOE NOE NMR Experiment Spot1->NOE Spot2->NOE ResultN2 NOE: N-CH2 to C5-H WEAK / ABSENT NOE->ResultN2 ResultN1 NOE: N-CH2 to C5-H STRONG NOE->ResultN1 ConclusionN2 CONFIRMED N2-Ethyl Isomer ResultN2->ConclusionN2 ConclusionN1 REJECT N1-Ethyl Isomer ResultN1->ConclusionN1

Caption: Analytical decision tree for confirming N2-regiochemistry using TLC polarity and NOE NMR spectroscopy.

Applications in Drug Discovery

Bioisosterism

The 2-substituted 1,2,3-triazole moiety is a validated bioisostere for:

  • Esters/Amides: It mimics the planar geometry and H-bond acceptor capabilities but possesses greater hydrolytic stability.

  • Heterocycles: It serves as a replacement for oxazoles or thiazoles in kinase inhibitors to tune solubility and lipophilicity (LogP).

Synthetic Utility

The C4-aldehyde group allows this molecule to function as a "linchpin" intermediate:

  • Reductive Amination: Reaction with amines + NaBH(OAc)₃

    
     Aminomethyl-triazoles.
    
  • Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonates

    
     Vinyl-triazoles (Michael acceptors).
    
  • Oxidation: Conversion to the carboxylic acid for amide coupling.

Safety & Handling

  • Stability: Aldehydes are susceptible to oxidation. Store under inert atmosphere (Nitrogen/Argon) at -20°C to prevent conversion to the carboxylic acid.

  • Hazards: Treat as a potential skin sensitizer and irritant. Use standard PPE.

  • Reactivity: Avoid strong bases which may induce aldol-type condensations or degradation of the triazole ring under extreme conditions.

References

  • CymitQuimica. 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde Product Sheet. Retrieved from

  • Fluorochem. 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde Safety Data Sheet. Retrieved from

  • MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis. (Context on 1,2,3-triazole-4-carbaldehyde reactivity). Retrieved from

  • Organic Chemistry Portal. Synthesis of N2-Substituted 1,2,3-Triazoles. Retrieved from

  • National Institutes of Health (NIH). N2-selective alkylation of NH-1,2,3-triazoles. Retrieved from

Sources

Exploratory

Technical Guide: 1,2,3-Triazole-4-Carbaldehyde Derivatives in Medicinal Chemistry

[1] Executive Summary The 1,2,3-triazole-4-carbaldehyde scaffold represents a critical intersection between "Click" chemistry and diversity-oriented synthesis. While the 1,2,3-triazole ring itself is a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The 1,2,3-triazole-4-carbaldehyde scaffold represents a critical intersection between "Click" chemistry and diversity-oriented synthesis. While the 1,2,3-triazole ring itself is a privileged pharmacophore—valued for its metabolic stability, high dipole moment, and ability to mimic amide bonds—the C4-aldehyde functionality transforms this stable ring into a reactive "warhead" for further molecular architectural expansion.

This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic synthesis to explore its role as a linchpin intermediate in the development of tubulin inhibitors, antimicrobial agents, and enzyme modulators.

Part 1: Structural Rationale & Pharmacophore Design

The Triazole Advantage

The 1,2,3-triazole ring is not merely a linker; it is an active pharmacophore.

  • Bioisosterism: It functions as a rigid bioisostere of the amide bond (

    
    ), maintaining similar topological parameters and H-bonding capabilities but with significantly enhanced resistance to metabolic hydrolysis (proteases/peptidases).
    
  • Dipole Moment: The strong dipole moment (~5 Debye) facilitates favorable non-covalent interactions with biological targets, particularly in polar binding pockets.

The C4-Aldehyde "Handle"

The introduction of an aldehyde group at the C4 position creates an electrophilic center conjugated with the aromatic triazole system. This allows for:

  • Schiff Base Formation: Rapid condensation with amines to form imines (azomethines), a functionality crucial for coordinating metal ions or binding to active sites via hydrogen bonding.

  • Knoevenagel Condensations: Access to

    
    -unsaturated systems (Michael acceptors).
    

Part 2: Synthetic Architecture

The synthesis of 1,2,3-triazole-4-carbaldehyde derivatives typically follows a modular "Click-then-Oxidize" strategy. Direct formylation of the triazole ring is challenging; therefore, the alcohol intermediate is the standard precursor.

Synthetic Pathway Visualization

The following diagram outlines the primary and secondary synthetic routes, highlighting the critical oxidation step.

TriazoleSynthesis Azide Organic Azide (R-N3) CuAAC Step 1: CuAAC (Click Reaction) Azide->CuAAC Alkyne Propargyl Alcohol Alkyne->CuAAC Alcohol (1-Substituted-1H-1,2,3- triazol-4-yl)methanol CuAAC->Alcohol CuSO4, NaAsc t-BuOH/H2O Oxidation Step 2: Oxidation (MnO2 or IBX) Alcohol->Oxidation Aldehyde 1,2,3-Triazole- 4-Carbaldehyde Oxidation->Aldehyde Selective Oxidation Schiff Step 3: Condensation (Schiff Base Formation) Aldehyde->Schiff Amine Primary Amine (R'-NH2) Amine->Schiff Target Bioactive Schiff Base Derivative Schiff->Target -H2O EtOH/Reflux

Figure 1: Modular synthesis of triazole-4-carbaldehyde derivatives via the oxidative CuAAC route.

Part 3: Chemical Reactivity & Derivatization[2][3]

The Oxidation Challenge

Converting the hydroxymethyl group to an aldehyde without over-oxidation to the carboxylic acid is the critical synthetic bottleneck.

  • Manganese Dioxide (MnO

    
    ):  The industry standard. It is highly selective for allylic/benzylic-type alcohols (which the triazolyl alcohol mimics). It requires activated MnO
    
    
    
    and often excess reagent, but filtration yields pure product without chromatography.
  • IBX (2-Iodoxybenzoic acid): A milder alternative for sensitive substrates, though less atom-economical.

Schiff Base Formation

The aldehyde reacts with primary aromatic amines to form Schiff bases.

  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon

    
     carbinolamine intermediate 
    
    
    
    dehydration to imine.
  • Catalysis: Often catalyzed by glacial acetic acid or simple reflux in ethanol.

  • Stability: The resulting imine is stabilized by conjugation with the triazole ring, making it robust enough for biological testing but reactive enough to potentially form covalent bonds with specific enzyme residues (e.g., cysteine thiols).

Part 4: Medicinal Chemistry Applications[1][2][4][5][6][7][8][9][10]

The derivatives of 1,2,3-triazole-4-carbaldehyde exhibit a broad spectrum of bioactivity. The "Linker" (Imine) and "Tail" (R-group) dictate specificity.

Therapeutic Areas & Mechanisms
Therapeutic AreaTarget / MechanismKey Structural Features
Anticancer Tubulin Polymerization Inhibition Binds to the colchicine site, preventing microtubule formation.Bulky hydrophobic aryl groups (e.g., trimethoxyphenyl) attached via the imine linker mimic Combretastatin A-4.
Anticancer EGFR Inhibition Competitive inhibition at the ATP binding site of Epidermal Growth Factor Receptor.Quinazoline or pyrimidine moieties linked to the triazole.
Antimicrobial DNA Gyrase Inhibition Interference with bacterial DNA replication.Electron-withdrawing groups (NO

, F) on the phenyl ring attached to the triazole N1 position.
Antifungal CYP51 Inhibition Disruption of ergosterol synthesis (similar to fluconazole).Inclusion of halogenated phenyl rings and additional azole moieties.
Pharmacophore Modeling

The following diagram illustrates the pharmacophoric map of a typical anticancer derivative.

Pharmacophore Triazole 1,2,3-Triazole Core (H-Bond Acceptor/Dipole) Linker Imine (-CH=N-) (Rigid Spacer/Metal Chelation) Triazole->Linker Conjugation TargetSite Biological Target Pocket (Tubulin/Enzyme Active Site) Triazole->TargetSite H-Bonding Warhead Variable Aryl Group (Hydrophobic/Intercalation) Linker->Warhead Warhead->TargetSite Pi-Stacking

Figure 2: Pharmacophore model showing the interaction of the triazole-imine scaffold with biological targets.

Part 5: Detailed Experimental Protocols

Safety Note: Organic azides can be explosive. Low molecular weight azides should be handled with extreme caution. Perform all reactions in a fume hood.

Protocol A: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (The Intermediate)

This protocol utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

  • Reagents: Phenyl azide (1.0 equiv), Propargyl alcohol (1.2 equiv), CuSO

    
    ·5H
    
    
    
    O (0.1 equiv), Sodium Ascorbate (0.2 equiv).
  • Solvent: tert-Butanol : Water (1:1 v/v).

  • Procedure:

    • Dissolve phenyl azide and propargyl alcohol in the solvent mixture (0.5 M concentration).

    • Add the CuSO

      
       solution followed immediately by the Sodium Ascorbate solution. The reaction mixture usually turns yellow/orange.
      
    • Stir vigorously at room temperature for 6–12 hours. Monitor by TLC (Ethyl Acetate:Hexane).

    • Workup: Dilute with water and cool in an ice bath. The product often precipitates as a solid. Filter, wash with cold water, and dry.[2] If no precipitate forms, extract with ethyl acetate.

    • Yield: Typically 85–95%.

Protocol B: Oxidation to 1,2,3-Triazole-4-Carbaldehyde

This protocol uses activated Manganese Dioxide (MnO


) for selective oxidation.
  • Reagents: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (1.0 equiv), Activated MnO

    
     (10.0 equiv).
    
  • Solvent: Dichloromethane (DCM) or Chloroform.

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM.

    • Add activated MnO

      
       in portions.
      
    • Stir the suspension at room temperature (or mild reflux) for 12–24 hours.

    • Filtration: Filter the mixture through a pad of Celite to remove the manganese salts. Wash the pad thoroughly with DCM.

    • Purification: Evaporate the solvent under reduced pressure. The residue is usually the pure aldehyde. Recrystallize from ethanol if necessary.

    • Yield: 70–85%.[3]

Protocol C: General Synthesis of Schiff Base Derivatives
  • Reagents: 1,2,3-Triazole-4-carbaldehyde (1.0 equiv), Substituted Aniline (1.0 equiv), Glacial Acetic Acid (catalytic, 2-3 drops).

  • Solvent: Ethanol (absolute).

  • Procedure:

    • Dissolve the aldehyde and the amine in ethanol.

    • Add catalytic acetic acid.

    • Reflux the mixture for 3–6 hours.

    • Isolation: Cool the mixture to room temperature. The Schiff base typically crystallizes out. Filter and wash with cold ethanol.

    • Characterization: Confirm the presence of the imine bond via IR (approx. 1620 cm

      
      ) and 
      
      
      
      H NMR (singlet at 8.5–9.0 ppm).[4]

References

  • Synthesis of 1,2,3-Triazole-4-carbaldehydes

    • Title: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.[5][6]

    • Source: MDPI (Molecules 2021).
    • URL:[Link]

  • Anticancer Activity of Schiff Bases

    • Title: Evaluation of Polar Substituted Schiff Bases and 1,2,3‐Triazole Hybrids as Anticancer Agents.
    • Source: University of Johannesburg / Scientific Reports.
    • URL:[Link][5][7][2][4][8]

  • Biological Evaluation & Derivatives

    • Title: Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents.[9]

    • Source: N
    • URL:[Link]

  • General Click Chemistry & Triazole Utility

    • Title: Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
    • Source: Biointerface Research in Applied Chemistry.
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Dipole Moment Comparison of N1 and N2 Alkylated Triazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Triazole Isomerism and Dipole Moments in Medicinal Chemistry Triazoles, a class of five-membered heterocyclic compounds co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triazole Isomerism and Dipole Moments in Medicinal Chemistry

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in modern drug discovery.[1][2][3] Their scaffold is present in a wide array of therapeutic agents, exhibiting antibacterial, antifungal, antiviral, and anticancer properties.[3][4] A key feature of 1,2,3-triazoles is the existence of N1 and N2 alkylated regioisomers, which, despite their subtle structural difference, exhibit profoundly distinct physicochemical properties.[5][6] Among the most critical of these is the molecular dipole moment, a measure of the separation of positive and negative charges within a molecule.

The magnitude and orientation of the dipole moment significantly influence a molecule's solubility, membrane permeability, and its ability to interact with biological targets through hydrogen bonding and other electrostatic interactions. Consequently, a comprehensive understanding of the dipole moment differences between N1 and N2 alkylated triazoles is paramount for rational drug design and the optimization of lead compounds. This guide provides a detailed exploration of the theoretical underpinnings, synthetic strategies, and experimental and computational methodologies for comparing the dipole moments of these important isomeric systems.

The Root of the Difference: Electronic Structure and Vectorial Nature of Dipole Moments

The substantial disparity in the dipole moments of N1 and N2 alkylated 1,2,3-triazoles originates from the distinct electronic distribution within their respective aromatic rings.

  • N1-Alkylated 1,2,3-Triazoles: In the N1-substituted isomer, there is a significant polarization of the π-electron system. The nitrogen atoms at positions 2 and 3 bear a partial negative charge, while the nitrogen at position 1 and the carbon atoms have a partial positive charge.[7] This charge separation results in a large molecular dipole moment, with reported values for the 1H-1,2,3-triazole tautomer being around 4.38 to 4.55 Debye.[5][6][7]

  • N2-Alkylated 1,2,3-Triazoles: Conversely, in the N2-substituted isomer, the charge distribution is more balanced. The nitrogen atom at position 2 carries a partial positive charge, while the nitrogens at positions 1 and 3 have partial negative charges.[7] This arrangement leads to a much lower degree of polarization and, consequently, a significantly smaller dipole moment. For the 2H-1,2,3-triazole tautomer, the dipole moment is remarkably low, reported to be in the range of 0.12 to 0.218 Debye.[5][7]

This stark difference in dipole moments is a critical consideration in drug design, as it directly impacts how each isomer will interact with its biological environment.

Regioselective Synthesis: Accessing N1 and N2 Alkylated Isomers

The ability to selectively synthesize either the N1 or N2 alkylated triazole is crucial for a comparative study of their properties. Direct alkylation of an unsubstituted 1,2,3-triazole often leads to a mixture of regioisomers, with the N1-alkylated product typically being the kinetic product and the N2-alkylated isomer being the thermodynamically more stable one.[6] However, several strategies have been developed to achieve high regioselectivity.

Key Synthetic Approaches:
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This powerful "click chemistry" reaction is a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles (N1-alkylation).[1][8][9]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, RuAAC often favors the formation of 1,5-disubstituted 1,2,3-triazoles (N1-alkylation).[1]

  • Controlling Alkylation Conditions: The regioselectivity of direct alkylation can be influenced by factors such as the choice of solvent, base, temperature, and the nature of the electrophile.[6] For instance, the use of specific catalysts or reaction conditions can favor the formation of the N2 isomer.[10][11]

  • Post-Functionalization Strategies: In some cases, an NH-1,2,3-triazole can be synthesized and subsequently alkylated, with conditions optimized to favor either N1 or N2 substitution.[6][10]

The choice of synthetic route will depend on the desired substitution pattern and the available starting materials. Careful purification and characterization, often using NMR spectroscopy and X-ray crystallography, are essential to confirm the identity of the synthesized isomers.[12]

Experimental Determination of Dipole Moments

Two primary experimental techniques are employed to accurately measure the molecular dipole moments of the synthesized triazole isomers.

1. Dielectric Constant Measurement (Debye Method)

This solution-phase method relates the dipole moment of a solute to the change in the dielectric constant of a nonpolar solvent upon the addition of the solute.[13][14][15][16]

Experimental Workflow:

DipoleMomentMeasurement cluster_prep Solution Preparation cluster_measurement Capacitance and Refractive Index Measurement cluster_analysis Data Analysis P1 Prepare a series of dilute solutions of the triazole isomer in a nonpolar solvent (e.g., benzene, cyclohexane). P2 Accurately determine the concentration of each solution. P1->P2 M1 Measure the capacitance of the pure solvent and each solution using a precision capacitance bridge. P2->M1 M2 Measure the refractive index of the pure solvent and each solution using a refractometer. M1->M2 A1 Calculate the dielectric constant (ε) and molar polarization (P) for each solution. M2->A1 A2 Plot molar polarization as a function of mole fraction. A1->A2 A3 Extrapolate to infinite dilution to obtain the molar polarization of the solute (P₂). A2->A3 A4 Calculate the dipole moment (μ) using the Debye equation. A3->A4

Caption: Workflow for dipole moment determination using the Debye method.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a series of five to six dilute solutions of the purified triazole isomer in a high-purity, nonpolar solvent (e.g., benzene or cyclohexane). The concentrations should typically range from 0.001 to 0.05 mole fraction.

    • Accurately determine the mole fraction of the solute in each solution by precise weighing.

  • Dielectric Constant Measurement:

    • Use a high-precision capacitance bridge to measure the capacitance of the cell filled with air, the pure solvent, and each of the prepared solutions at a constant temperature (e.g., 25 °C).[17][18][19]

    • The dielectric constant (ε) of each solution is calculated as the ratio of the capacitance of the cell with the solution to the capacitance of the cell with a vacuum (approximated by air).[19]

  • Refractive Index Measurement:

    • Measure the refractive index of the pure solvent and each solution at the same constant temperature using an Abbe refractometer.

  • Calculation of Dipole Moment:

    • Calculate the molar polarization of the solution (P₁₂) for each concentration using the Clausius-Mosotti equation.

    • The molar polarization of the solute at infinite dilution (P₂∞) is determined by extrapolating a plot of P₁₂ versus the mole fraction of the solute (X₂) to X₂ = 0.

    • The dipole moment (µ) is then calculated using the Debye equation: μ² = (9kT / 4πN) * (P₂∞ - R_D) where k is the Boltzmann constant, T is the absolute temperature, N is Avogadro's number, and R_D is the molar refraction.

2. Microwave Spectroscopy

This gas-phase technique provides highly precise measurements of the dipole moment by analyzing the rotational spectra of molecules.[20][21][22] It is particularly suitable for small, volatile molecules.

Experimental Workflow:

MicrowaveSpectroscopy cluster_sample Sample Introduction cluster_spectrum Spectral Acquisition cluster_analysis Data Analysis S1 Introduce the triazole isomer into the spectrometer in the gas phase at low pressure. SA1 Irradiate the sample with microwave radiation of varying frequency. S1->SA1 SA2 Detect the absorption of microwaves corresponding to rotational transitions. SA1->SA2 DA1 Assign the observed rotational transitions to specific quantum numbers (J, K). SA2->DA1 DA2 Apply an external electric field (Stark effect) to split the rotational lines. DA1->DA2 DA3 Measure the magnitude of the splitting. DA2->DA3 DA4 Calculate the dipole moment from the Stark splitting. DA3->DA4

Caption: Workflow for dipole moment determination using microwave spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation and Introduction: The triazole isomer is introduced into the high-vacuum chamber of the microwave spectrometer in the gas phase.

  • Acquisition of Rotational Spectrum: The sample is irradiated with microwave radiation, and the frequencies at which absorption occurs are recorded. This provides the rotational spectrum of the molecule.

  • Stark Effect Measurement: A strong, uniform electric field is applied across the sample. This field interacts with the molecular dipole moment, causing a splitting of the rotational lines (the Stark effect).[23][24]

  • Data Analysis: The magnitude of the Stark splitting is directly proportional to the square of the dipole moment. By measuring this splitting, a highly accurate value for the dipole moment can be determined.[23]

Computational Modeling of Dipole Moments

Quantum chemical calculations provide a powerful theoretical framework for understanding and predicting the dipole moments of molecules.[25][26][27] These methods are invaluable for corroborating experimental results and for gaining insights into the electronic structure that gives rise to the observed dipole moments.

Computational Workflow:

ComputationalWorkflow cluster_build Molecular Structure Generation cluster_optimize Geometry Optimization cluster_calculate Dipole Moment Calculation cluster_analyze Analysis B1 Build the 3D structures of the N1 and N2 alkylated triazole isomers. O1 Perform geometry optimization using a suitable quantum chemical method (e.g., DFT with a specific functional and basis set). B1->O1 C1 Calculate the dipole moment of the optimized structures. O1->C1 A1 Analyze the magnitude and vector components of the dipole moment. C1->A1 A2 Compare the calculated values with experimental data. A1->A2

Sources

Exploratory

Bioisosteric Applications of 2-Substituted 1,2,3-Triazole Aldehydes

This technical guide details the bioisosteric utility, synthesis, and medicinal chemistry applications of 2-substituted 1,2,3-triazole-4-carbaldehydes . Unlike their ubiquitous 1-substituted counterparts (products of CuA...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the bioisosteric utility, synthesis, and medicinal chemistry applications of 2-substituted 1,2,3-triazole-4-carbaldehydes . Unlike their ubiquitous 1-substituted counterparts (products of CuAAC "click" chemistry), the 2-substituted isomers represent an underutilized chemical space with distinct electronic properties ideally suited for optimizing lipophilicity and metabolic stability.

Technical Whitepaper | Medicinal Chemistry & Drug Design

Executive Summary: The "Low-Dipole" Advantage

In modern drug discovery, the 1,2,3-triazole scaffold is often synonymous with 1,4-disubstituted isomers generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While synthetically accessible, these N1-substituted triazoles possess a high dipole moment (~5.0 D), which can negatively impact membrane permeability and increase non-specific protein binding.

The 2-substituted 1,2,3-triazole (N2-isomer) offers a compelling bioisosteric alternative. Due to its "pseudo-symmetric" resonance, it exhibits a drastically reduced dipole moment (~0.12–0.4 D) and enhanced aromatic character. When functionalized with an aldehyde at the C4 position, this scaffold becomes a versatile platform for:

  • Reversible Covalent Inhibition: Targeting catalytic cysteines/serines with tunable residence times.

  • Lipophilic Amide Bioisosterism: Mimicking the geometry of amides without the hydrogen-bond donor penalty.

  • Heterocyclic Construction: Serving as a stable precursor for condensed ring systems (e.g., triazolo-pyrimidines).

Structural & Electronic Rationale

Dipole Moment & Solvation

The most critical differentiator between N1- and N2-substituted triazoles is the electrostatic profile.

  • N1-Substitution: Creates a strong push-pull system, resulting in a large dipole vector directed towards N3. This increases aqueous solubility but can limit blood-brain barrier (BBB) penetration.

  • N2-Substitution: The symmetry of the N2-substituent distributes electron density more evenly across the ring. The resulting near-zero dipole moment mimics non-polar aromatics (like benzene or thiophene) while retaining nitrogen lone pairs for specific H-bond acceptance.

Table 1: Physicochemical Comparison of Triazole Isomers

Property1-Substituted (N1)2-Substituted (N2)Bioisosteric Implication
Dipole Moment ~4.5 – 5.0 D~0.12 – 0.40 D N2 favors CNS penetration and passive transport.
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic) N2 improves membrane permeability.
Aromaticity ModerateHigh N2 is more metabolically stable against ring oxidation.
H-Bonding Strong Acceptor (N2, N3)Weak Acceptor (N1, N3) N2 reduces desolvation penalty upon binding.
The Aldehyde Functionality

The C4-aldehyde group on the N2-triazole core is not merely a handle; it is an electrophilic warhead . In the context of "Targeted Covalent Inhibitors" (TCIs), the electron-deficient triazole ring modulates the reactivity of the aldehyde, making it less prone to oxidation than a benzaldehyde but sufficiently reactive to form reversible hemithioacetals with active-site cysteines.

Synthetic Methodologies

Accessing 2-substituted 1,2,3-triazole-4-carbaldehydes is more challenging than the "click" route for N1-isomers. Direct alkylation of NH-triazoles often yields N2/N1 mixtures. Two authoritative protocols are recommended: the Oxidative Degradation of Osotriazoles (classic, high specificity) and Regioselective Alkylation (modern).

Protocol A: The Hann-Hudson Oxidative Degradation (High Specificity)

This method utilizes the natural chiral pool (glucose) to construct the triazole ring, followed by oxidative cleavage to reveal the aldehyde. It unequivocally yields the 2-phenyl-1,2,3-triazole-4-carbaldehyde.

Step-by-Step Workflow:

  • Osazone Formation: React D-Glucose with 3 equivalents of phenylhydrazine to form D-Glucose phenylosazone.

  • Cyclization: Reflux with aqueous CuSO₄ to form D-Glucose phenylosotriazole. The sugar backbone directs the regiochemistry to the N2 position.

  • Oxidative Cleavage: Treat the osotriazole with Sodium Periodate (NaIO₄) to cleave the polyol side chain, liberating the 2-phenyl-1,2,3-triazole-4-carbaldehyde .

Protocol B: Metal-Templated Cyclization (Modern)

For non-sugar derived R-groups, use oxidative cyclization of bis-arylhydrazones or specific copper-catalyzed aerobic oxidation.

Visualization of Synthetic Pathways:

Synthesis cluster_classic Route A: Hann-Hudson (Sugar Degradation) cluster_modern Route B: Direct Alkylation (Optimization) Glucose D-Glucose Osazone Phenylosazone Glucose->Osazone PhNHNH2 (3 eq) Osotriazole 2-Phenyl-osotriazole (Sugar Chain Intact) Osazone->Osotriazole CuSO4, Reflux (Cyclization) Aldehyde 2-Phenyl-1,2,3-triazole- 4-carbaldehyde Osotriazole->Aldehyde NaIO4 (Oxidative Cleavage) NH_Triazole 4-Formyl-NH-triazole Mix Mixture N1 / N2 NH_Triazole->Mix R-X, Base Pure_N2 2-Substituted Isomer Mix->Pure_N2 Cs2CO3, DMF (Favors N2 > 80%)

Caption: Comparative synthetic routes. Route A offers absolute regiocontrol via sugar templates. Route B requires condition optimization (Base/Solvent) to favor the thermodynamic N2 product.

Medicinal Chemistry Application: Reversible Covalent Inhibition[1]

The primary bioisosteric application of the 2-substituted triazole aldehyde is as a Warhead-Bearing Scaffold for cysteine proteases (e.g., Cathepsins, Cruzipain) or kinases with accessible cysteines.

Mechanism of Action

The aldehyde carbon acts as a "soft" electrophile. Upon entering the enzyme active site, the catalytic cysteine thiolate attacks the carbonyl carbon.

  • Recognition: The N2-substituted triazole core (lipophilic) docks into the hydrophobic S2/S3 pockets.

  • Reaction: The C4-aldehyde forms a hemithioacetal with the Cys residue.

  • Reversibility: Unlike Michael acceptors (acrylamides) which form permanent bonds, the hemithioacetal is reversible. This reduces the risk of permanent off-target haptenization (immunotoxicity).

Diagram: Covalent Binding Trajectory

Mechanism Enzyme Enzyme (Cys-SH) Complex Non-Covalent Complex (EI) Enzyme->Complex + Inhibitor Inhibitor 2-Subst-Triazole Aldehyde Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Covalent Hemithioacetal Adduct (E-I) Transition->Covalent Stabilization Covalent->Complex Dissociation (Reversible)

Caption: Reaction coordinate of a 2-substituted triazole aldehyde acting as a reversible covalent inhibitor. Note the reversible dissociation step crucial for reducing toxicity.

Experimental Protocol: Synthesis of 2-Phenyl-1,2,3-triazole-4-carbaldehyde

Objective: Isolate pure N2-substituted aldehyde from D-Glucose (Hann-Hudson Method).

Reagents:

  • D-Glucose (10.0 g)

  • Phenylhydrazine (20 mL)

  • Copper(II) Sulfate Pentahydrate (2.0 g)

  • Sodium Periodate (NaIO₄)

  • Ethanol, Water.

Procedure:

  • Osazone Synthesis: Dissolve D-glucose (10 g) in water (50 mL). Add phenylhydrazine (20 mL) and acetic acid (5 mL). Heat on a steam bath for 1 hour. Cool to precipitate yellow crystals of D-glucose phenylosazone. Filter and wash with cold ethanol.

  • Cyclization to Osotriazole: Suspend the osazone (5 g) in water (100 mL) containing CuSO₄ (1 g). Reflux for 3 hours. The solution will turn from yellow to colorless/pale green as the aniline byproduct is removed (via steam distillation if necessary). Isolate the D-glucose phenylosotriazole needles upon cooling.

  • Oxidative Cleavage: Dissolve the osotriazole (2 g) in aqueous ethanol (1:1). Add NaIO₄ (1.2 eq) portion-wise at 0°C. Stir for 2 hours at room temperature.

  • Workup: Neutralize with NaHCO₃. Extract with Dichloromethane (DCM) x3. Dry over MgSO₄.

  • Purification: Evaporate solvent. Recrystallize from hexane/ethyl acetate.

    • Yield: Expect ~60-70%.

    • Characterization: ¹H NMR (CDCl₃) δ 10.15 (s, 1H, CHO), 8.25 (s, 1H, Triazole-H), 7.4-8.0 (m, 5H, Ph).

References

  • Hann, R. M., & Hudson, C. S. (1944). The Action of Copper Sulfate on the Phenylosazones of the Sugars.[1] The Phenylosotriazoles of some of the Heptoses. Journal of the American Chemical Society. Link

  • Agalave, S. G., et al. (2011). Click chemistry: 1,2,3-triazoles as pharmacophores.[2][3] Chemistry – An Asian Journal. Link

  • Dheer, D., et al. (2017). Medicinal attributes of 1,2,3-triazoles: Current developments. Bioorganic & Medicinal Chemistry.[4][5][6][7][8] Link

  • Singh, H., et al. (2024). Discovery of a Potent Triazole-Based Reversible Targeted Covalent Inhibitor of Cruzipain.[7][9] ACS Medicinal Chemistry Letters. Link

  • Wang, X., et al. (2009).[10] Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles. Organic Letters.[10] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Schiff Base Formation Using 2-Ethyl-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Triazole-Containing Schiff Bases The convergence of the 1,2,3-triazole scaffold with the versatile imine functiona...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Triazole-Containing Schiff Bases

The convergence of the 1,2,3-triazole scaffold with the versatile imine functionality of a Schiff base presents a compelling synthetic strategy in medicinal chemistry and material science. The triazole ring system, a well-established pharmacophore, is present in numerous clinically approved drugs, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character.[1][2] When incorporated into a Schiff base structure (–C=N–), the resulting molecule gains a new dimension of chemical and biological activity. These compounds and their metal complexes have demonstrated a broad spectrum of pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

This document provides a comprehensive guide to the synthesis of Schiff bases derived from 2-ethyl-1,2,3-triazole-4-carbaldehyde. It offers a detailed mechanistic overview, a robust and reproducible protocol, and insights into the characterization and potential applications of these promising compounds.

Mechanistic Insights: The Chemistry of Imine Formation

The formation of a Schiff base is a classic acid-catalyzed condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds through a nucleophilic addition-elimination mechanism.

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the 2-ethyl-1,2,3-triazole-4-carbaldehyde. This is followed by a proton transfer, leading to the formation of a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable imine, or Schiff base, product.[6] The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product.

Schiff_Base_Formation Figure 1: Mechanism of Schiff Base Formation reactant_aldehyde 2-Ethyl-1,2,3-triazole-4-carbaldehyde intermediate Carbinolamine Intermediate reactant_aldehyde->intermediate + R-NH2 reactant_amine Primary Amine (R-NH2) reactant_amine->intermediate product Schiff Base (Imine) intermediate->product - H2O water H2O

Caption: Figure 1: Mechanism of Schiff Base Formation

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from 2-ethyl-1,2,3-triazole-4-carbaldehyde and a generic primary amine. The specific amine used will influence the reaction conditions and the properties of the final product.

Materials and Reagents:

  • 2-Ethyl-1,2,3-triazole-4-carbaldehyde

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol (or other suitable solvent like methanol)[7]

  • Glacial Acetic Acid (catalyst)[2]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber and solvent system (e.g., ethyl acetate/hexane)

  • UV lamp for visualization

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethyl-1,2,3-triazole-4-carbaldehyde (1.0 eq) in absolute ethanol.

  • Addition of Amine: To this solution, add the primary amine (1.0-1.1 eq).

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from 2 to 6 hours.[9][10]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Isolation of Product: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain a product of high purity.[9]

  • Drying and Characterization: Dry the purified Schiff base in a vacuum oven. Characterize the final product using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11][12]

ParameterRecommended ConditionNotes
Solvent Absolute Ethanol or MethanolEnsures good solubility of reactants.[7]
Catalyst Glacial Acetic Acid (catalytic amount)A few drops are usually sufficient.[2]
Reactant Ratio Aldehyde:Amine (1:1 to 1:1.1)A slight excess of the amine can help drive the reaction to completion.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 2-6 hoursMonitor by TLC for completion.[9][10]
Purification RecrystallizationEthanol or methanol are common solvents.

Table 1: Key Reaction Parameters for Schiff Base Synthesis

Application Notes and Scientific Insights

Versatility in Drug Discovery:

The true power of these triazole-based Schiff bases lies in their modular nature. By varying the substituent on the primary amine, a diverse library of compounds can be rapidly synthesized. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and electronic effects, which are critical for optimizing pharmacological activity. For instance, introducing electron-withdrawing or -donating groups on an aromatic amine can significantly impact the biological profile of the resulting Schiff base.

Coordination Chemistry and Metal Complexes:

The imine nitrogen and the nitrogen atoms of the triazole ring are excellent coordination sites for metal ions.[13] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. This is attributed to the chelation effect, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.[3][5] Researchers exploring new metallodrugs will find these ligands to be highly valuable synthons.

Characterization and Structural Confirmation:

  • FT-IR Spectroscopy: The most telling evidence for Schiff base formation is the appearance of a characteristic imine (C=N) stretching band in the region of 1600-1650 cm⁻¹. Concurrently, the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) will be observed.[7]

  • ¹H NMR Spectroscopy: The formation of the azomethine group (–N=CH–) is confirmed by the appearance of a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[12] The integration of this peak should correspond to one proton.

  • Mass Spectrometry: This technique is crucial for confirming the molecular weight of the synthesized Schiff base, providing definitive evidence of the successful condensation reaction.[8]

workflow Figure 2: Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Start: Reactants reaction Schiff Base Condensation start->reaction workup Isolation & Purification reaction->workup ftir FT-IR workup->ftir nmr NMR (1H, 13C) workup->nmr ms Mass Spectrometry workup->ms bio_screening Biological Screening ftir->bio_screening metal_complexation Metal Complexation nmr->metal_complexation material_science Material Science Studies ms->material_science

Caption: Figure 2: Experimental Workflow

Troubleshooting

  • Low Yield: If the yield is low, ensure that the reactants are pure and the solvent is anhydrous. The removal of water can be facilitated by using a Dean-Stark apparatus, especially for less reactive amines.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the amine.

  • Purification Difficulties: If the product is difficult to crystallize, column chromatography may be a suitable alternative for purification.

Conclusion

The synthesis of Schiff bases from 2-ethyl-1,2,3-triazole-4-carbaldehyde provides a versatile and efficient route to a class of compounds with significant potential in drug discovery and materials science. The protocols and insights provided herein are intended to serve as a robust foundation for researchers to explore the rich chemical and biological landscape of these fascinating molecules.

References

  • Vishwakarma, P., & Gupta, S. P. (2024). Synthesis, Anti-inflammatory and in silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds.
  • Zafar, H., & Ahmad, K. (2020). A review on the efficacy and medicinal applications of metal-based triazole derivatives. Journal of the Iranian Chemical Society, 18(2), 263-294.
  • Hossain, M. K., & Bhattacharjee, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 878331.
  • Li, J., Wang, Y., Li, Y., Liu, Y., & Zhang, J. (2018).
  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, F. (2014). Synthesis, Characterization and Antimicrobial Evaluation of Some New Schiff, Mannich and Acetylenic Mannich Bases Incorporating a 1,2,4-Triazole Nucleus. Molecules, 19(11), 18993-19010.
  • G-Man, V., & Vlase, G. (2017). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Molecules, 22(9), 1469.
  • Haseeb, K., Mustafa, M. H., Zafar, W., Ul Hassan, A., Chohan, Z. H., & Sumrra, S. H. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances, 16(1), 1-20.
  • Chandra, S., & Bargujar, S. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 171, 246-257.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, Characterization, Antioxidant, and Theoretical Studies of the Schiff Base Derivative of (4H-1,2,4-Triazole-3,5-diamine) and Its Metal Complexes. Journal of Chemistry.
  • El-Sayed, I. E. T. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 863-872.
  • Hassan, B. A., & Hamed, F. M. (2024). SYNTHESIS AND PHARMACEUTICAL ACTIVITY OF TRIAZOLE SCHIFF BASES WITH THEORETICAL CHARACTERIZATION. CHEMICAL PROBLEMS, 22(3), 332-341.
  • Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 12(1), 1-5.
  • Nikam, D., Nikam, R., Shinde, K., & Karande, S. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 8(5), 72-74.
  • Li, P., & Zhang, Y. (2007). Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. Molecules, 12(7), 1469-1478.

Sources

Application

Application Note: 2-Ethyl-triazole-4-carbaldehyde in Coordination Chemistry

Part 1: Executive Summary & Strategic Rationale 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 1909312-88-4) represents a specialized "privileged scaffold" in modern coordination chemistry. Unlike the ubiquitous 1-substi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde (CAS: 1909312-88-4) represents a specialized "privileged scaffold" in modern coordination chemistry. Unlike the ubiquitous 1-substituted "click" triazoles, the 2-substituted isomer offers unique electronic properties, including enhanced photostability and distinct coordination vectors.

While the aldehyde group itself is a weak donor (monodentate O-donor), its primary value lies as a modular electrophile . It serves as a linchpin for synthesizing high-affinity Schiff base ligands (N-donors). By condensing this aldehyde with primary amines (e.g., thiosemicarbazides, aminophenols, or hydrazines), researchers can generate multidentate chelators that incorporate the lipophilic and potentially fluorescent triazole core.

Key Applications:

  • Bioinorganic Chemistry: Synthesis of anticancer and antimicrobial metal complexes (Cu, Pt, Pd).

  • Molecular Sensing: The 2-aryl/alkyl-1,2,3-triazole core is a known fluorophore; coordination to Zn(II) can act as a "turn-on" fluorescence switch.

  • Catalysis: Stabilization of transition metals in oxidation reactions.

Part 2: Chemical Profile & Mechanism

The 2-Ethyl Advantage

The 2-ethyl-2H-1,2,3-triazole moiety differs significantly from its 1-substituted isomer. The N2-substitution locks the ring in a specific tautomer that is generally more electron-rich and photostable (similar to Tinuvin P UV absorbers).

  • Stability: High resistance to oxidative degradation.

  • Solubility: The ethyl group enhances solubility in organic solvents (DCM, MeCN) compared to the phenyl or unsubstituted analogs, facilitating complexation in non-aqueous media.

  • Coordination: The ring nitrogens in 2-substituted triazoles are sterically hindered and less basic than the 1-substituted counterparts. Therefore, coordination is driven by the exocyclic modification (the aldehyde-derived imine).

Reaction Pathway Visualization

The following diagram illustrates the transformation of the precursor into a tridentate ligand and its subsequent metal complexation.

G Precursor 2-Ethyl-triazole-4-carbaldehyde (Precursor) Ligand Schiff Base Ligand (L) (Tridentate N-N-S) Precursor->Ligand Condensation (EtOH, H+, Reflux) Reagent Thiosemicarbazide (Co-Ligand) Reagent->Ligand Complex Metal Complex [Cu(L)Cl] (Bioactive/Catalytic) Ligand->Complex Coordination (MeOH, RT) MetalSalt CuCl2 · 2H2O MetalSalt->Complex

Figure 1: Synthetic workflow for transforming the 2-ethyl-triazole scaffold into a functional metal complex.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Schiff Base Ligand

Target: 2-(2-ethyl-2H-1,2,3-triazol-4-yl)methylene)hydrazine-1-carbothioamide Rationale: Thiosemicarbazones are "privileged" ligands that coordinate via the azomethine nitrogen and the thione sulfur, creating a stable 5-membered chelate ring.

Materials:

  • 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 eq)[1]

  • Thiosemicarbazide (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 2-ethyl-triazole-4-carbaldehyde in 10 mL of hot absolute ethanol.

  • Addition: Add 1.0 mmol of thiosemicarbazide dissolved in 10 mL of hot ethanol/water (1:1) mixture.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture at reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The aldehyde spot should disappear.

  • Isolation: Cool to room temperature. A precipitate should form. If not, reduce volume by 50% under vacuum and cool on ice.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from hot ethanol if necessary.

  • Validation:

    • IR: Look for disappearance of C=O stretch (~1690 cm⁻¹) and appearance of C=N (~1610 cm⁻¹).

    • ¹H NMR: Azomethine proton (-CH=N-) typically appears at 8.0–8.5 ppm.

Protocol B: Metal Complexation (Cu(II) Example)

Target: [Cu(L)Cl₂] or [Cu(L)Cl] species. Rationale: Copper(II) complexes of triazole-thiosemicarbazones often exhibit potent antifungal and anticancer activity due to their ability to intercalate DNA or generate ROS.

Materials:

  • Ligand (Synthesized in Protocol A) (1.0 eq)

  • CuCl₂ · 2H₂O (1.0 eq)

  • Methanol (HPLC Grade)

Procedure:

  • Ligand Solution: Dissolve 0.5 mmol of the Ligand in 15 mL of warm methanol.

  • Metal Addition: Add 0.5 mmol of CuCl₂ · 2H₂O dissolved in 5 mL of methanol dropwise to the ligand solution under constant stirring.

  • Reaction: Stir at room temperature for 4 hours. A color change (usually to green or brown) indicates complexation.

  • Precipitation: The complex often precipitates out. If not, allow slow evaporation of the solvent.

  • Filtration: Collect the solid by filtration. Wash with cold methanol and ether to remove unreacted ligand.

  • Drying: Dry under vacuum over P₂O₅.

Part 4: Data Analysis & Validation

Expected Spectroscopic Shifts

Coordination is verified by shifts in the IR and NMR spectra relative to the free ligand.

Functional GroupFree Ligand (cm⁻¹ / ppm)Metal Complex (Shift)Interpretation
Azomethine (C=N) IR: ~1610 cm⁻¹Shift to ~1590 cm⁻¹Nitrogen coordination (Red shift)
Thione (C=S) IR: ~840 cm⁻¹Shift to ~820 cm⁻¹ (or disappear)Sulfur coordination (Thiol tautomer)
Triazole Ring NMR: Ring protonsBroadening / ShiftWeak interaction or paramagnetic effect (Cu)
Geometry UV-Vis: Ligand bandsd-d transitions (600-800 nm)Indicates d⁹ Cu(II) geometry (distorted octahedral)
Coordination Mode Diagram

The diagram below visualizes the bidentate/tridentate binding mode typical for these systems.

Coordination Figure 2: Primary coordination sphere. The triazole ring often remains uncoordinated (pendant) but influences solubility and electronics. cluster_Ligand Ligand Scaffold Metal M (II) N_Triazole Triazole (Pendant) N_Imine N (Imine) Donor N_Imine->Metal Strong σ-donor S_Thione S (Thione) Donor S_Thione->Metal Strong σ/π-donor

Part 5: References

  • Fluorochem. (2024).[2] 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde Product Sheet. Retrieved from

  • El Sekily, M., et al. (2017). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole with Malononitrile. Scientific Research Publishing. Retrieved from

    • Note: Describes the analogous 2-phenyl system, validating the aldehyde reactivity with amines/hydrazines.

  • Sumrell, G. (1954). Synthesis of 2-Phenyl-2,1,3-Triazole-4-Carboxaldehyde and Some Derivatives. University of New Mexico. Retrieved from

    • Note: Foundational text on the synthesis and stability of 2-substituted triazole aldehydes.

  • CymitQuimica. (2025). 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde CAS 1909312-88-4.[2][3] Retrieved from

Sources

Method

Knoevenagel condensation reactions with triazole aldehydes

Executive Summary The Knoevenagel condensation is a cornerstone reaction in medicinal chemistry for linking pharmacophores via a conjugated alkene bridge. When applied to 1,2,3-triazole-4-carbaldehydes or 1,2,4-triazole-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Knoevenagel condensation is a cornerstone reaction in medicinal chemistry for linking pharmacophores via a conjugated alkene bridge. When applied to 1,2,3-triazole-4-carbaldehydes or 1,2,4-triazole-3-carbaldehydes , this transformation yields triazolyl-acrylates and triazolyl-acrylonitriles—scaffolds exhibiting potent antifungal, anticancer, and antitubercular properties.

This guide provides three validated protocols for condensing triazole aldehydes with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). Unlike standard benzaldehyde condensations, triazole substrates require specific attention to solubility profiles and ring-nitrogen coordination effects.

Scientific Foundation & Mechanism

Electronic Activation

The 1,2,3-triazole ring is an electron-deficient heteroaromatic system (


-deficient). When an aldehyde is attached at the C4 position, the ring acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the carbonyl carbon.
  • Reactivity: Triazole aldehydes are generally more reactive toward nucleophilic attack than unsubstituted benzaldehyde.

  • pKa Considerations: The acidity of the active methylene protons (pKa ~11 for malononitrile) is sufficient for deprotonation by weak bases (piperidine, pKa ~11.2), driving the reaction equilibrium forward.

Reaction Mechanism

The reaction proceeds via a base-catalyzed aldol-type addition followed by an E1cB elimination.

KnoevenagelMechanism Base Base Catalyst (Piperidine) Methylene Active Methylene (Malononitrile) Base->Methylene Deprotonation Enolate Enolate Ion (Nucleophile) Methylene->Enolate Aldehyde Triazole-CHO (Electrophile) Enolate->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Product Triazolyl-Alkene (Product) Intermediate->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway of the Knoevenagel condensation involving a triazole aldehyde.

Experimental Protocols

Method A: The "Gold Standard" (Solution Phase)

Best for: Initial scale-up, high purity requirements, and substrates with poor solubility in water.

Reagents:

  • 1-Phenyl-1,2,3-triazole-4-carbaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol (Absolute)

Protocol:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the triazole aldehyde in 10 mL of ethanol .

    • Note: If the aldehyde does not dissolve at RT, gently warm to 40°C.

  • Addition: Add 1.1 mmol of malononitrile. Stir for 2 minutes to ensure homogeneity.

  • Catalysis: Add 0.1 mmol (approx. 10 µL) of piperidine dropwise.

    • Observation: A color change (often yellow to orange) indicates the formation of the enolate and initiation of the reaction.

  • Reaction: Reflux the mixture at 78°C for 2–4 hours .

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). The aldehyde spot (usually higher Rf) should disappear.

  • Workup: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • The product typically precipitates as a crystalline solid.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Method B: Green Synthesis (Aqueous/Heterogeneous)

Best for: Environmental sustainability, avoiding toxic organic solvents, and simple workup.

Reagents:

  • Triazole aldehyde (1.0 equiv)

  • Active methylene compound (1.0 equiv)

  • Catalyst: ZnO Nanoparticles (10 mol%) or Sodium Ethoxide (catalytic)

  • Solvent: Water[1][2][3]

Protocol:

  • Suspension: In a 25 mL flask, suspend 1.0 mmol of triazole aldehyde and 1.0 mmol of malononitrile in 5 mL of distilled water .

  • Catalyst Addition: Add 10 mol% ZnO nanoparticles (approx. 8 mg).

  • Agitation: Stir vigorously at room temperature (RT).

    • Note: The reaction is heterogeneous.[4] High stir rates (700+ rpm) are critical for mass transfer.

  • Duration: Reaction is typically complete within 15–45 minutes .

  • Isolation: The product will form a solid precipitate that is distinct from the starting materials.

    • Add 10 mL of ethyl acetate to dissolve the product (leaving the ZnO catalyst solid).

    • Filter off the ZnO (which can be washed with ethanol and reused).

    • Evaporate the organic filtrate to obtain the pure product.

Method C: Microwave-Assisted (High Throughput)

Best for: Library generation, sterically hindered aldehydes, and rapid screening.

Reagents:

  • Triazole aldehyde (1.0 equiv)

  • Ethyl cyanoacetate (1.2 equiv)

  • Catalyst: Ammonium Acetate (NH₄OAc)[5]

  • Solvent: Solvent-free (Neat) or minimal Ethanol

Protocol:

  • Preparation: In a microwave-safe vial (e.g., 10 mL crimp top), mix 1.0 mmol of aldehyde, 1.2 mmol of ethyl cyanoacetate, and 0.5 mmol of NH₄OAc.

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Settings: 80°C, Power: 100W, Hold Time: 5 minutes.

    • Caution: Do not use domestic microwaves; temperature control is vital to prevent decomposition of the triazole ring.

  • Workup: Upon cooling, the reaction mass will solidify.[4] Add 5 mL of ice-cold water and triturate (grind) the solid to remove excess ammonium acetate.

  • Filtration: Filter the solid and wash with water. Dry in a vacuum oven at 50°C.

Data Summary & Comparison

ParameterMethod A (Classical)Method B (Green/ZnO)Method C (Microwave)
Solvent EthanolWaterNone / Min. EtOH
Catalyst PiperidineZnO NanoparticlesNH₄OAc
Temp/Time 78°C / 2-4 hrsRT / 15-45 min80°C / 5-10 min
Yield 85-92%88-95%90-96%
Purification RecrystallizationFiltration/ExtractionTrituration
Scalability High (Grams to Kilos)MediumLow (Milligrams)

Workflow Visualization

Workflow Start Start: Triazole Aldehyde + Active Methylene Choice Select Method Start->Choice MethodA Method A: EtOH + Piperidine (Reflux) Choice->MethodA Standard MethodB Method B: Water + ZnO (Stir RT) Choice->MethodB Green Monitor Monitor: TLC (Disappearance of Aldehyde) MethodA->Monitor MethodB->Monitor WorkupA Cool & Filter Precipitate Monitor->WorkupA Method A Path WorkupB Extract Product / Filter Catalyst Monitor->WorkupB Method B Path Final Final Product: Triazolyl-Alkene WorkupA->Final WorkupB->Final

Figure 2: Decision tree and experimental workflow for triazole condensation.

Troubleshooting & Optimization

  • Low Solubility: Triazole aldehydes with large hydrophobic N1-substituents (e.g., N1-biphenyl) may not dissolve in ethanol.

    • Solution: Switch solvent to Acetonitrile (MeCN) or use Method C (Solvent-free).

  • No Precipitation: Sometimes the product forms an oil rather than a solid.

    • Solution: Evaporate solvent to dryness, redissolve in a minimum amount of DCM, and add Hexane dropwise to induce crystallization.

  • Side Reactions: If the reaction turns black or tarry, it indicates polymerization or decomposition.

    • Solution: Reduce temperature and use a milder base like L-Proline or Glycine (Organocatalysis).

References

  • SciSpace. (2017). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates. Retrieved from [Link]

Sources

Application

Application Note: One-Pot Synthesis Methods for N2-Substituted 1,2,3-Triazole Derivatives

Abstract While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has democratized access to 1,4-disubstituted (N1) triazoles, the N2-substituted 2H-1,2,3-triazole isomer remains a synthetic challenge.[1][2][3] N2-i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has democratized access to 1,4-disubstituted (N1) triazoles, the N2-substituted 2H-1,2,3-triazole isomer remains a synthetic challenge.[1][2][3] N2-isomers are highly sought after in drug discovery for their superior pharmacokinetic stability, unique electronic properties, and high fluorescence quantum yields compared to their N1 counterparts. This guide details three distinct, field-validated one-pot protocols for the regioselective synthesis of N2-substituted triazoles, moving beyond standard "Click" chemistry to advanced multicomponent and sequential strategies.

Introduction & Mechanistic Rationale

The Regioselectivity Challenge

The 1,2,3-triazole ring exists in a tautomeric equilibrium between the 1H- (N1) and 2H- (N2) forms.[3] In solution, the 2H-tautomer is often thermodynamically preferred due to aromatic stabilization; however, alkylation or standard cycloaddition kinetics (CuAAC) overwhelmingly favor the N1-isomer due to the nucleophilicity of the N1 position and the mechanism of copper acetylide intermediates.

Why Target N2?

  • Bioisosterism: The N2-isomer is a closer bioisostere to pyrazoles and oxazoles found in active pharmaceutical ingredients (APIs).

  • Metabolic Stability: N2-substituted triazoles are generally more resistant to hepatic metabolism (P450 oxidation) than N1-isomers.

  • Photophysics: 2-Aryl-1,2,3-triazoles are excellent fluorophores (blue-emitters) used in biological labeling, whereas 1-aryl isomers are typically non-fluorescent.

Strategic Approaches

To bypass the intrinsic N1-selectivity, we employ two main strategies:

  • Direct Cyclization (MCR): Constructing the ring around the N2-nitrogen using acyclic precursors (e.g., enaminones + diazonium salts).

  • Thermodynamic Equilibration/Coupling: Using specific catalysts (Cu(OAc)₂) that facilitate N2-selective arylation of a pre-formed or transient triazole species.

Protocol A: Metal-Free Oxidative Cyclization (Enaminone Route)

Best for: Synthesis of 2-aryl-4-substituted triazoles; avoiding heavy metal contamination in late-stage intermediates.

Principle

This method utilizes the reaction between


-enaminones  (readily formed from ketones) and aryl diazonium salts . The reaction proceeds via an azo-coupling followed by an intramolecular condensation. It is a robust "one-pot" sequence if the enaminone is generated in situ or used as a stable starting material.
Materials
  • Substrate:

    
    -Enaminone (or active methylene compound + DMF-DMA).
    
  • Nitrogen Source: Aryl amine (to generate diazonium salt) or pre-formed Diazonium Tetrafluoroborate.

  • Reagents: Sodium Nitrite (NaNO₂), HCl (or PTSA), Sodium Acetate (NaOAc).

  • Solvent: Ethanol/Water or Acetonitrile.

Step-by-Step Protocol
  • Diazotization (Flask A):

    • Dissolve Aryl Amine (1.0 equiv) in 6M HCl (2.5 equiv) at 0°C.

    • Add NaNO₂ (1.1 equiv) solution dropwise, maintaining temp < 5°C. Stir for 20 min.

  • Coupling & Cyclization (Flask B):

    • Dissolve

      
      -enaminone (1.0 equiv) in Ethanol. Add NaOAc (3.0 equiv) to buffer the solution.
      
    • Slowly add the diazonium solution from Flask A to Flask B at 0-5°C.

    • Observation: A colored azo-intermediate typically precipitates or forms a deep red solution.

  • Ring Closure:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 2–4 hours. If cyclization is slow (monitored by TLC), heat to 60°C for 1 hour.

  • Work-up:

    • Dilute with water. The N2-substituted triazole often precipitates as a solid.

    • Filter and wash with cold ethanol. Recrystallize from EtOH/Hexane.

Data Summary
ParameterSpecification
Typical Yield 75–92%
Regioselectivity >98% N2 (Mechanistically enforced)
Scale Gram to Decagram
Key Limitation Requires stable enaminone precursors.

Protocol B: Copper-Catalyzed Three-Component MCR (Chalcone Route)

Best for: Rapid library generation of 2,4,5-trisubstituted triazoles from simple building blocks.

Principle

This Multi-Component Reaction (MCR) engages a chalcone , sodium azide , and an aryl halide (or boronic acid) in the presence of a copper catalyst. The mechanism likely involves the oxidative formation of an unstable NH-triazole intermediate which is immediately arylated at the N2 position due to copper coordination geometry.

Materials
  • Substrates: Chalcone (1.0 equiv), Aryl Iodide (1.2 equiv).

  • Reagents: Sodium Azide (NaN₃, 1.5 equiv).

  • Catalyst: CuI (10 mol%), Ligand (L-Proline or DMEDA, 20 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent: DMSO or DMF.

Step-by-Step Protocol
  • Charge: To a pressure tube or sealed vial, add Chalcone, Aryl Iodide, NaN₃, CuI, Ligand, and Base.

  • Solvation: Add DMSO (concentration ~0.5 M). Degas with Argon for 5 minutes.

  • Reaction:

    • Seal the vessel and heat to 100–110°C .

    • Stir vigorously for 12–16 hours.

    • Note: The high temperature is required for the cascade oxidative cyclization and subsequent Ullmann-type arylation.

  • Work-up:

    • Cool to RT. Quench with aqueous NH₄Cl (to chelate Cu).

    • Extract with Ethyl Acetate (3x).[4][5]

    • Purify via silica gel chromatography (Hexane/EtOAc).

Data Summary
ParameterSpecification
Typical Yield 60–85%
Regioselectivity >95% N2 (Thermodynamic control)
Functional Tolerance Tolerates -Cl, -OMe, -CN on aryl rings.[2][6]

Protocol C: One-Pot Chan-Lam Coupling (Sequential)

Best for: High-value pharmaceutical intermediates requiring absolute regiocontrol and mild conditions.

Principle

This method decouples the ring formation and alkylation but performs them in one pot. First, a standard Click reaction (or thermal cyclization) forms the NH-triazole. Without isolation, a Chan-Lam coupling using Boronic Acids and Cu(OAc)₂ is triggered. The Chan-Lam conditions are highly specific for N2-arylation of triazoles.

Materials
  • Step 1: Alkyne, Azide source (TMS-N₃ or NaN₃).

  • Step 2: Aryl Boronic Acid (1.5 equiv), Cu(OAc)₂ (0.5–1.0 equiv).

  • Base: Pyridine or TEA.

  • Oxidant: Air (balloon) or O₂.

Step-by-Step Protocol
  • Triazole Formation:

    • Combine Alkyne and TMS-N₃ in DMF/MeOH (9:1). Heat at 80°C in a sealed tube until Alkyne is consumed (forms NH-triazole).

  • N2-Arylation (One-Pot):

    • Cool to RT. Open the tube.

    • Add Aryl Boronic Acid, Cu(OAc)₂, and Pyridine (2.0 equiv).

    • Critical: Purge the headspace with Oxygen (or attach an air balloon).

    • Stir at RT or 40°C for 12 hours.

  • Purification:

    • The reaction mixture turns green/blue (Cu oxidation).

    • Filter through a Celite pad.

    • Standard aqueous work-up and column chromatography.

Visualization & Logic

Reaction Pathway Analysis

The following diagram illustrates the divergence between standard Click chemistry (N1) and the Enaminone/Diazonium route (N2), highlighting the mechanistic enforcement of regioselectivity.

TriazoleSelectivity Start Starting Materials RouteA Route A: Azide + Alkyne (CuAAC) Start->RouteA Cu(I) Cat. RouteB Route B: Enaminone + Diazonium Salt Start->RouteB Acid/Base InterA Cu-Acetylide Intermediate RouteA->InterA Kinetic Control InterB Azo-Enamine Intermediate RouteB->InterB Azo Coupling ProdN1 1,4-Disubstituted (N1-Isomer) InterA->ProdN1 Steric/Electronic Guidance ProdN2 2,4-Disubstituted (N2-Isomer) InterB->ProdN2 Intramolecular Cyclization

Caption: Divergent synthesis pathways. Route A (Click) yields N1-isomers via copper acetylides, while Route B (Enaminone) enforces N2-substitution via pre-organized azo-intermediates.

Workflow: MCR Protocol

The logical flow for the Three-Component Reaction (Protocol B).

MCR_Workflow Mix Step 1: Mix Reagents (Chalcone, NaN3, Ar-I, CuI, Base) Solv Step 2: Add Solvent (DMSO) & Degas (Argon) Mix->Solv Heat Step 3: Heat to 110°C (12-16 Hours) Solv->Heat Check Checkpoint: TLC Monitoring (Disappearance of Chalcone) Heat->Check Check->Heat Incomplete Quench Step 4: NH4Cl Quench & Extraction Check->Quench Complete

Caption: Operational workflow for the Copper-Catalyzed Three-Component Synthesis of N2-substituted triazoles.

References

  • Zhang, Y., et al. (2012). "One-Pot Three-Component Synthesis of N2-Substituted 1,2,3-Triazoles from Chalcones, Sodium Azide, and Aryl Halides."[2][7] Organic Letters.

  • Muzalevskiy, V. M., et al. (2023). "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties." Molecules, 28(12), 4822.

  • Baidya, M., et al. (2015). "Sequential C-N Bond Formation and Electro-oxidative N-N Coupling: Synthesis of N2-Aryl 1,2,3-Triazoles." Organic Letters.

  • Kalisiak, J., & Fokin, V. V. (2008). "Efficient Synthesis of 2-Substituted-1,2,3-triazoles."[2][5] Organic Letters.

  • Wang, X. J., et al. (2009). "Regioselective Synthesis of 2,4,5-Trisubstituted Triazoles." Organic Letters.

Sources

Method

Application Note: Synthesis of Bioactive Heterocycles from Triazole Carbaldehydes

Executive Summary The 1,2,3-triazole moiety is a premier pharmacophore in medicinal chemistry, often described as a "bioisostere" of amide bonds due to its dipole moment and hydrogen bonding capacity. However, the true u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole moiety is a premier pharmacophore in medicinal chemistry, often described as a "bioisostere" of amide bonds due to its dipole moment and hydrogen bonding capacity. However, the true utility of the triazole ring lies in its ability to serve as a stable, rigid linker that can be further functionalized.

This guide details the synthesis and application of 1,2,3-triazole-4-carbaldehydes . These aldehydes are critical "divergent intermediates." Unlike simple alkyl-triazoles, the aldehyde functionality allows for the rapid generation of secondary heterocyclic libraries—including chalcones, dihydropyrimidinones (DHPMs), and fused ring systems—imparting antimicrobial, anticancer, and anti-inflammatory properties to the final scaffold.

Module 1: The Precursor – Synthesis of 1,2,3-Triazole-4-Carbaldehyde[1][2]

The quality of downstream libraries depends entirely on the purity of the aldehyde precursor. While direct cycloaddition with propargyl aldehyde is possible, it is operationally difficult due to the volatility and instability of propynal.

We recommend Method A for general laboratory scale (high reliability) and Method B for scale-up (process efficiency).

Method A: The "Click & Oxidize" Route (Standard Protocol)

Rationale: This two-step sequence uses stable propargyl alcohol. The intermediate alcohol can be purified easily, ensuring the final oxidation yields a pristine aldehyde.

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents: Organic Azide (1.0 equiv), Propargyl Alcohol (1.1 equiv), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent:

    
    -BuOH:H₂O (1:1).
    
  • Procedure:

    • Dissolve azide and propargyl alcohol in the solvent mixture.

    • Add sodium ascorbate followed by copper sulfate.

    • Stir at RT for 6–12 hours (monitor by TLC).

    • Workup: Dilute with water, extract with EtOAc. The triazole alcohol often precipitates or crystallizes upon concentration.

Step 2: Selective Oxidation Critical Note: Avoid harsh oxidants like KMnO₄ which may over-oxidize to the carboxylic acid. Activated


 is the standard, but IBX (2-Iodoxybenzoic acid) is cleaner for sensitive substrates.
  • Reagents: (1-Substituted-1H-1,2,3-triazol-4-yl)methanol (1.0 equiv), Activated

    
     (10.0 equiv).
    
  • Solvent:

    
     (DCM) or 
    
    
    
    .
  • Protocol:

    • Suspend the alcohol in DCM.

    • Add activated

      
       (excess is required for kinetics).
      
    • Stir vigorously at reflux for 4–6 hours.

    • Filtration: Filter through a Celite pad to remove manganese salts.

    • Result: Evaporation yields the aldehyde, typically requiring no further purification.

Method B: The Enamine Route (Scalable/One-Pot)

Rationale: For multi-gram synthesis, this method avoids the use of propargyl alcohol and oxidation steps, utilizing 3-dimethylaminoacrolein as a masked aldehyde equivalent.

  • Reagents: Organic Azide, 3-Dimethylaminoacrolein.[1]

  • Conditions: Reflux in ethanol or neat (if liquid).

  • Mechanism: The azide undergoes cycloaddition with the enamine double bond, followed by spontaneous elimination of dimethylamine to reveal the formyl group.

Module 2: C-C Bond Formation – Triazole-Linked Chalcones

Reaction Type: Claisen-Schmidt Condensation Target Bioactivity: Anticancer (tubulin polymerization inhibition), Antimicrobial.

The electron-deficient nature of the triazole ring makes the 4-carbaldehyde an excellent electrophile, often reacting faster than benzaldehyde.

Protocol
  • Reagents:

    • 1,2,3-Triazole-4-carbaldehyde (1.0 mmol)

    • Acetophenone derivative (1.0 mmol)[2]

    • KOH or NaOH (40% aq. solution, 1.5 equiv)

    • Ethanol (5 mL)

  • Procedure:

    • Dissolve the acetophenone and aldehyde in ethanol in a round-bottom flask.

    • Cool to 0–5°C in an ice bath (controlling the exotherm prevents side-polymerization).

    • Add the base dropwise.

    • Stir at RT for 4–12 hours. A heavy precipitate usually forms.

    • Workup: Pour into ice-cold water containing a trace of HCl (to neutralize base). Filter the solid.[3][4][5]

    • Purification: Recrystallize from Ethanol/DMF.

Data Summary: Substituent Effects

Acetophenone Substituent (para)Reaction Time (h)Yield (%)Notes
-H488Standard reference.
-NO₂ (Electron Withdrawing)292Very fast; precipitate forms immediately.
-OMe (Electron Donating)875Requires longer stirring; heating to 40°C may help.

Module 3: Multicomponent Assembly – The Biginelli Reaction[6]

Reaction Type: One-Pot Cyclocondensation Target Scaffold: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Target Bioactivity: Calcium Channel Blockers, Antihypertensive.

This protocol leverages the triazole aldehyde in a multicomponent reaction (MCR).[6] The resulting DHPMs possess a "privileged scaffold" structure.

Protocol
  • Reagents:

    • 1,2,3-Triazole-4-carbaldehyde (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Urea or Thiourea (1.2 mmol)

    • Catalyst:

      
       (5 mol%) OR conc. HCl (3 drops).
      
  • Solvent: Ethanol or Acetonitrile.

  • Procedure:

    • Combine all reagents in ethanol.

    • Reflux for 3–6 hours.

    • Monitoring: TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the aldehyde spot.

    • Isolation: Cool the mixture. Pour onto crushed ice. The solid DHPM precipitates.[5]

    • Purification: Recrystallize from hot ethanol.

Module 4: Visualization of Synthetic Pathways

The following diagram illustrates the "Divergent Synthesis" strategy, showing how the triazole aldehyde serves as the central hub for library generation.

Triazole_Diversity Azide Organic Azide (R-N3) TriAlc Triazole Alcohol (Intermediate) Azide->TriAlc CuAAC Click Chem PropAlc Propargyl Alcohol PropAlc->TriAlc Aldehyde 1,2,3-Triazole 4-Carbaldehyde (The Hub) TriAlc->Aldehyde Oxidation (MnO2 or IBX) Chalcone Triazole-Chalcone (Anticancer) Aldehyde->Chalcone Acetophenone NaOH/EtOH DHPM Dihydropyrimidinone (Biginelli Product) Aldehyde->DHPM Urea + EAA Acid Cat. Schiff Schiff Base/Imine (Antimicrobial) Aldehyde->Schiff Primary Amine Acid Cat.

Figure 1: Divergent synthesis workflow starting from azide/alkyne precursors to bioactive heterocycles.

Module 5: Mechanistic Insight (The Biginelli Pathway)[6]

Understanding the mechanism is crucial for troubleshooting low yields. In the case of triazole aldehydes, the Imine Mechanism is generally favored over the Knoevenagel mechanism due to the reactivity of the aldehyde.

Biginelli_Mech Start Triazole Aldehyde + Urea Inter1 Acyl-Imine Intermediate (Rate Limiting Step) Start->Inter1 Acid Cat. (-H2O) Add Michael-Type Addition Inter1->Add Enol Ethyl Acetoacetate (Enol Form) Enol->Add Nucleophilic Attack Cyclic Cyclization & Dehydration Add->Cyclic Final DHPM Product Cyclic->Final -H2O

Figure 2: The Imine pathway for Biginelli condensation using triazole aldehydes.

Troubleshooting & Expert Tips

  • Aldehyde Stability: Triazole aldehydes are generally stable solids, but they can oxidize to carboxylic acids if left in solution with air for weeks. Store as a solid under inert gas.

  • Chalcone "Oiling Out": If the chalcone product forms an oil instead of a precipitate, scratch the flask glass with a rod or add a seed crystal. Alternatively, evaporate the ethanol and recrystallize from a more non-polar solvent mixture (e.g., EtOAc/Hexane).

  • Biginelli Yields: If yields are low (<50%), switch from simple HCl to a Lewis acid catalyst like

    
     or 
    
    
    
    . These coordinate the aldehyde oxygen more effectively, enhancing electrophilicity without degrading sensitive functional groups.

References

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

  • Maddila, S., et al. (2016). Synthesis and biological evaluation of new 1,2,3-triazole-chalcone hybrids. Arabian Journal of Chemistry.

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research.

  • Thomas, J., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules.

  • Gouda, M. A., et al. (2012). Synthesis and biological activity of some new 1,2,3-triazole derivatives. Journal of Chemical and Pharmaceutical Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of N1 and N2 Isomers of Ethyl-1,2,3-triazole-4-carbaldehyde

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the regioselective synthesis and chromatographic separation of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the regioselective synthesis and chromatographic separation of the N1 and N2 isomers of ethyl-1,2,3-triazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why do I always get a mixture of N1 and N2 isomers during the synthesis of ethyl-1,2,3-triazole-4-carbaldehyde? A: The 1,2,3-triazole ring is an ambident nucleophile. In solution, the unsubstituted NH-1,2,3-triazole core exists in a rapid tautomeric equilibrium between the 1H and 2H forms[1]. When subjected to alkylation (e.g., with ethyl bromide to form the N-ethyl derivatives), all three nitrogen atoms can potentially act as nucleophiles, leading to a mixture of regioisomers[2]. Regioselectivity is a multivariable matter heavily influenced by the electrophile, solvent, base, and temperature[2]. Generally, N1-alkylation is kinetically favored, while N2-alkylation is thermodynamically favored due to reduced steric hindrance and a lower dipole moment[3].

Q2: How can I definitively distinguish between the N1 and N2 isomers using


H NMR? 
A:  The most reliable diagnostic tool is the chemical shift of the triazole ring proton (H5). Because the N1-isomer has a more asymmetric and polarized electronic distribution, the H5 proton is significantly deshielded. In 

H NMR (CDCl

), the H5 signal for the N1-isomer is shifted downfield (typically

8.4–8.7 ppm) compared to the more symmetrical N2-isomer (typically

8.1–8.3 ppm)[3].

Troubleshooting Guide: Separation Strategies

Issue: Co-elution of N1 and N2 isomers during normal-phase chromatography.

Root Cause (Causality): If your isomers are co-eluting, your solvent system is likely too polar, or the column is overloaded. The core physical difference between these isomers is their polarity. The N1-isomer possesses a significantly larger dipole moment (~4.5–5.0 Debye) compared to the N2-isomer (~0.5–1.0 Debye). This drastic difference means the N1-isomer interacts much more strongly with the polar silanol groups on the stationary phase (silica gel)[4]. Solution: Utilize a low-polarity solvent system with a shallow gradient. The N2-isomer will always elute first, followed by the N1-isomer.

Quantitative Data Summary: Chromatographic Properties

Property N1-Ethyl Isomer N2-Ethyl Isomer
Thermodynamic Stability Lower (Kinetic Product) Higher (Thermodynamic Product)
Dipole Moment (approx.) ~4.5 - 5.0 D ~0.5 - 1.0 D
Silica Gel Affinity High (Strong retention) Low (Weak retention)

| Typical R


 (Hexane:EtOAc 3:1)  | 0.15 - 0.25 | 0.50 - 0.65 |
| Elution Order  | Second | First |

Standard Operating Procedure: Chromatographic Separation

The following self-validating protocol ensures the baseline separation of the N1 and N2 isomers of ethyl-1,2,3-triazole-4-carbaldehyde.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture of ethyl-1,2,3-triazole-4-carbaldehyde isomers in a minimal amount of dichloromethane (DCM). To prevent band broadening caused by sample viscosity, pre-absorb the mixture onto silica gel (1:3 ratio of sample to silica) and dry it under reduced pressure to create a free-flowing dry-load powder.

  • Column Packing: Prepare a flash chromatography column using 200–300 mesh silica gel. Slurry pack the column using 100% Hexanes to ensure a uniform bed with no trapped air bubbles.

  • Equilibration: Flush the column with 2 column volumes (CV) of the starting eluent: Hexane/Ethyl Acetate (9:1, v/v).

  • Loading: Carefully apply the dry-load powder to the top of the silica bed, ensuring an even horizontal layer.

  • Gradient Elution:

    • Run 3 CV of Hexane/Ethyl Acetate (9:1). The less polar N2-isomer will begin to migrate.

    • Increase polarity to Hexane/Ethyl Acetate (4:1) for 3 CV to completely elute the N2-isomer.

    • Increase polarity to Hexane/Ethyl Acetate (2:1) for 4 CV to elute the highly retained N1-isomer .

  • Fraction Analysis: Spot the fractions on a silica TLC plate. Develop in Hexane/Ethyl Acetate (3:1) and visualize using UV light (254 nm) or a KMnO

    
     stain[5].
    
  • Validation: Combine the respective fractions and verify the purity and identity via

    
    H NMR, specifically confirming the identity of the isomers using the H5 proton shift rule[3].
    

Visualizations

AlkylationPathway Tautomer 1H/2H-1,2,3-triazole-4-carbaldehyde (Rapid Equilibrium) Reagents Ethyl Halide + Base (Alkylation) Tautomer->Reagents N1_Isomer N1-Ethyl Isomer (Kinetic Control) High Polarity Reagents->N1_Isomer Fast N2_Isomer N2-Ethyl Isomer (Thermodynamic Control) Low Polarity Reagents->N2_Isomer Stable

Reaction pathway showing divergent formation of N1 and N2 isomers during alkylation.

SeparationWorkflow Crude Crude Isomer Mixture (N1 + N2) DryLoad Dry Loading on Silica (Prevents Band Broadening) Crude->DryLoad Flash Flash Chromatography (Hexane/EtOAc Gradient) DryLoad->Flash EluteN2 Fraction 1: N2-Isomer (Elutes First, Rf ~0.6) Flash->EluteN2 Non-polar eluent EluteN1 Fraction 2: N1-Isomer (Elutes Second, Rf ~0.2) Flash->EluteN1 Polar eluent VerifyN2 1H NMR: H5 ~8.2 ppm EluteN2->VerifyN2 VerifyN1 1H NMR: H5 ~8.6 ppm EluteN1->VerifyN1

Workflow for the baseline separation and validation of N1 and N2 triazole isomers.

References

1.[2] Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles - SciELO. 2 2.[1] 1H-1,2,3-Triazole - American Chemical Society. 1 3.[4] Separation of alkylated 1,2,4-triazole in solution - Chemistry Stack Exchange. 4 4.[5] N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC. 5 5.[3] N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - ChemRxiv. 3

Sources

Optimization

Technical Support Center: Troubleshooting Triazole N-Alkylation

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Welcome to the Technical Support Center. N-alkylation of triazoles (both 1,2,3-triazoles and 1,2,4-tr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. N-alkylation of triazoles (both 1,2,3-triazoles and 1,2,4-triazoles) is a cornerstone reaction in medicinal chemistry, yet it is notoriously prone to low isolated yields. The primary culprits are the ambident nucleophilicity of the triazolate anion (leading to poor regioselectivity) and over-alkylation (leading to triazolium salt formation).

This guide synthesizes field-proven protocols, mechanistic causality, and advanced troubleshooting strategies to help you optimize your yields and isolate your target regioisomer.

Diagnostic FAQs: Solving Common Yield Issues

Q1: My LC-MS shows multiple product peaks with the exact same mass. Why is my regioselectivity so poor, and how do I fix it? Causality: Triazoles are ambident nucleophiles. When deprotonated, the resulting triazolate anion distributes its negative charge across multiple nitrogen atoms. For 1,2,4-triazoles, alkylation typically favors the N1 position under kinetic control, but N4 alkylation competes heavily depending on the steric bulk of the electrophile. For 1,2,3-triazoles, N1 and N2 alkylation compete. Solution: To drive regioselectivity, you must choose between kinetic, thermodynamic, or ion-pairing control. For standard N1-alkylation of 1,2,4-triazoles, use a mild base (


) in a polar aprotic solvent (MeCN) at lower temperatures. If you specifically need the atypical regioisomer (e.g., N4-alkyl-1,2,4-triazole or N1-alkyl-1,2,3-triazole), employ regioselective ion-pairing organocatalysis . Using a guanidinium base like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) forms an intimate ion pair with the triazolate anion, sterically shielding one nitrogen and exposing the other, completely inverting or enhancing the natural regioselectivity[1].

Q2: My reaction stalls at 30-40% conversion. Should I switch to a stronger base like NaH or NaOH to push it to completion? Causality: Stalled reactions are rarely due to the triazole's


 (which is relatively low, ~9-10) and more often due to the degradation of the alkylating agent or poor solubility of the base. Switching to 

or

often exacerbates the problem by causing base-mediated hydrolysis of your alkyl halide (especially benzyl or allyl halides) into the corresponding alcohol. Solution: Instead of increasing base strength, increase base solubility or nucleophile availability. Switch from

to

(which has better solubility in organic solvents due to the larger cation radius), or add a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to shuttle the triazolate into the organic phase.

Q3: I have a significant loss of mass balance, and there is a highly polar spot stuck at the baseline of my TLC. What happened to my product? Causality: You have over-alkylated your product, resulting in the formation of a triazolium salt [2]. Once the first alkylation occurs, the resulting neutral N-alkyl triazole remains nucleophilic. If you use an excess of a highly reactive alkylating agent (like methyl iodide or benzyl bromide) and heat the reaction too aggressively, a second alkylation occurs, quaternizing the ring. Solution: Strictly limit your alkylating agent to 1.0 - 1.05 equivalents. Monitor the reaction closely by TLC/LC-MS and quench immediately upon consumption of the starting material. If triazolium salts have already formed, they cannot be easily reversed; you must redesign the reaction conditions (lower temperature, slower addition of the electrophile).

Quantitative Data: Base & Solvent Effects

The choice of base and solvent fundamentally alters the reaction pathway. The table below summarizes typical outcomes for the N-alkylation of 1,2,4-triazole with a standard primary alkyl halide.

Base / CatalystSolventTypical ConversionRegioselectivity (N1:N4)Over-alkylation RiskMechanistic Pathway

MeCNHigh (>85%)~85:15LowKinetic Control

DMFModerate (~60%)~70:30HighMixed / Hydrolysis Risk

DMFVery High (>95%)~80:20ModerateKinetic Control (Enhanced)
TBD MeCNHigh (>90%)~6:94 LowRegioselective Ion-Pairing[1]

Process Workflows & Pathway Visualizations

TroubleshootingWorkflow Start Low Yield in Triazole N-Alkylation Analyze Analyze Reaction Mixture (TLC / LC-MS) Start->Analyze Issue1 Multiple Isomers (Regioselectivity Issue) Analyze->Issue1 Issue2 Polar Baseline Spot (Triazolium Salt) Analyze->Issue2 Issue3 Unreacted Starting Material (Low Conversion) Analyze->Issue3 Fix1 Optimize Base/Solvent or Use Ion-Pairing Catalyst (TBD) Issue1->Fix1 Fix2 Reduce Alkylating Agent Eq. or Lower Temperature Issue2->Fix2 Fix3 Use Phase Transfer Catalyst or Stronger Base (Cs2CO3) Issue3->Fix3

Caption: Decision tree workflow for diagnosing and troubleshooting low yields in triazole N-alkylation.

MechanisticPathway Triazole Triazole (1H) Anion Triazolate Anion (Ambident Nucleophile) Triazole->Anion Base (-H+) N1 N1-Alkyl Triazole (Kinetic Product) Anion->N1 R-X (Fast) N2 N2/N4-Alkyl Triazole (Thermodynamic Product) Anion->N2 R-X (Slow/Bulky) Salt Triazolium Salt (Over-alkylation Byproduct) N1->Salt Excess R-X N2->Salt Excess R-X

Caption: Mechanistic pathway showing ambident triazolate attack and subsequent triazolium salt formation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of specific equivalents and temperature controls directly mitigates the failure modes discussed above.

Protocol A: Standard -Mediated N1-Alkylation (Kinetic Control)

Use this protocol when N1-alkylation is desired and the alkylating agent is highly reactive.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (

    
     or Argon), suspend 1,2,4-triazole (1.0 eq, 10 mmol) and finely powdered anhydrous 
    
    
    
    (1.5 eq, 15 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M).
  • Deprotonation: Stir the suspension at room temperature for 30 minutes. Causality: Pre-stirring ensures complete formation of the triazolate anion before the electrophile is introduced, preventing localized concentration gradients that lead to over-alkylation.

  • Addition: Cool the mixture to 0 °C. Add the alkyl halide (1.05 eq, 10.5 mmol) dropwise over 10 minutes. Causality: Strict stoichiometric control (1.05 eq) and low temperature suppress the formation of the triazolium salt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS until the triazole peak is consumed.

  • Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel chromatography (typically using a Hexane/EtOAc or DCM/MeOH gradient) to separate the major N1 isomer from the minor N4 isomer.

Protocol B: TBD-Catalyzed Regioselective Alkylation (Ion-Pairing Control)

Use this protocol to invert selectivity (e.g., to access 4-alkyl-1,2,4-triazoles or 1-alkyl-1,2,3-triazoles) based on the methodology developed by Dale et al.[1]

  • Preparation: In an oven-dried vial, dissolve the triazole (1.0 eq, 5 mmol) and the organocatalyst TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene, 1.0 eq, 5 mmol) in anhydrous MeCN (0.1 M).

  • Ion-Pair Formation: Stir at 20 °C for 15 minutes. Causality: TBD deprotonates the triazole and forms a highly structured, hydrogen-bonded intimate ion pair (

    
    ). For 1,2,4-triazole, this shields the N1/N2 face, leaving the N4 position exposed for nucleophilic attack.
    
  • Addition: Add the alkyl halide (1.0 eq, 5 mmol) in one portion.

  • Reaction: Stir at 20 °C until complete conversion is observed via TLC (typically 2–6 hours).

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). The organic layers are washed with brine, dried over 
    
    
    
    , and concentrated. The highly enriched atypical regioisomer is then isolated via standard chromatography.

References

  • Dale, H. J. A., Hodges, G. R., & Lloyd-Jones, G. C. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society, 141(17), 7181-7193.

  • Zhang, Y., et al. (2023). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. Molecules, 28(13), 5208.

Sources

Troubleshooting

controlling tautomerism in 1,2,3-triazole synthesis

Technical Support Center: 1,2,3-Triazole Synthesis & Tautomer Control Status: Operational Operator: Senior Application Scientist Ticket ID: TRZ-TAUT-001 Subject: Controlling Tautomerism and Regioselectivity in Triazole S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2,3-Triazole Synthesis & Tautomer Control

Status: Operational Operator: Senior Application Scientist Ticket ID: TRZ-TAUT-001 Subject: Controlling Tautomerism and Regioselectivity in Triazole Scaffolds

Mission Statement

You are encountering the "Triazole Chameleon" effect. 1,2,3-Triazoles possess a unique ability to shift between


-, 

-, and

-tautomers when the nitrogen ring is unsubstituted.[1] This equilibrium affects solubility, biological binding, and crystal packing.[1] Furthermore, when synthesizing substituted triazoles, "locking" the structure into a specific N-isomer (N1 vs. N2) is critical for defining Structure-Activity Relationships (SAR).[1]

This guide provides the protocols to lock your desired isomer and analyze the results definitively.

Part 1: The Decision Matrix (Workflow)

Before mixing reagents, determine if you are synthesizing a "Locked" triazole (N-substituted) or an "Open" triazole (NH-free).[1]

TriazoleWorkflow start Target Molecule decision Is the Triazole Nitrogen Substituted? start->decision sub_yes Yes (Locked Tautomer) decision->sub_yes Permanent N-R bond sub_no No (NH-Triazole) decision->sub_no Free N-H bond regio_decision Required Regiochemistry? sub_yes->regio_decision equil Dynamic Equilibrium (1H ⇌ 2H) sub_no->equil cuaac CuAAC Protocol (1,4-disubstituted / N1-isomer) regio_decision->cuaac 1,4-Isomer ruaac RuAAC Protocol (1,5-disubstituted / N1-isomer) regio_decision->ruaac 1,5-Isomer n2_alkyl Gold/Vinyl Ether Protocol (N2-isomer) regio_decision->n2_alkyl N2-Isomer solvent Solvent Control (Polar stabilizes 1H / Non-polar 2H) equil->solvent Modulates Ratio

Caption: Decision tree for selecting the correct synthetic methodology based on target isomer stability and substitution pattern.

Part 2: Synthetic Protocols (Locking the Tautomer)

To prevent tautomeric shifting, you must substitute the nitrogen ring.[1] The method chosen dictates the regiochemistry.

Protocol A: The N1-Lock (1,4-Regioisomer via CuAAC)

Target: Standard "Click" chemistry products.[1][2][3] Mechanism: Copper(I) forms a specific acetylide intermediate that directs the azide attack to the distal carbon.

Reagents:

  • Terminal Alkyne (1.0 equiv)[1]

  • Organic Azide (1.0 equiv)[1]

  • CuSO₄[3][4]·5H₂O (1–5 mol%)[1]

  • Sodium Ascorbate (10–20 mol%)

  • Solvent: t-BuOH/H₂O (1:1)

Step-by-Step:

  • Dissolve alkyne and azide in t-BuOH/H₂O.[1]

  • Add CuSO₄ solution followed immediately by Sodium Ascorbate (freshly prepared). The solution should turn orange/yellow.[1]

  • Stir at RT for 6–12 hours.

  • Validation: The product is exclusively the 1,4-isomer (N1-substituted). No tautomerism is possible.[1]

Protocol B: The N1-Lock (1,5-Regioisomer via RuAAC)

Target: Sterically demanding or internal alkynes.[1] Mechanism: Ruthenium(II) forms a metallacycle that directs the azide to the proximal carbon.

Reagents:

  • Alkyne (Terminal or Internal)[4][5][6][7]

  • Organic Azide[1][8][9]

  • Catalyst: Cp*RuCl(PPh₃)₂ (1–2 mol%)

  • Solvent: Dioxane or Toluene (Anhydrous)

Step-by-Step:

  • Combine reagents in an inert atmosphere (N₂ glovebox or Schlenk line).

  • Heat to 60–80°C.

  • Critical Note: Unlike CuAAC, RuAAC is sensitive to air/moisture.[1]

  • Validation: Yields 1,5-disubstituted product.

Protocol C: The N2-Lock (Selective N2-Alkylation)

Target: N2-substituted triazoles (often pharmacologically distinct from N1).[1] Challenge: Direct alkylation of an NH-triazole with alkyl halides usually yields a mixture of N2 (major) and N1 (minor) due to steric vs. electronic competition. Solution: Use Gold-Catalyzed Alkylation with vinyl ethers for high N2 selectivity [1].[1][10]

Reagents:

  • NH-1,2,3-triazole (1.0 equiv)[1]

  • Vinyl Ether (3.0 equiv)

  • Catalyst: Ph₃PAuCl (5 mol%) / AgNTf₂ (5 mol%)

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step:

  • Mix catalyst and AgNTf₂ in DCE for 3 mins to generate the active cationic gold species.[1]

  • Add the triazole and vinyl ether.[1]

  • Heat at 80°C for 6 hours.

  • Mechanism: The gold activates the vinyl ether, and the triazole attacks via N2 (the most nucleophilic site in this catalytic cycle).

  • Result: >95% N2-selectivity.

Part 3: The Chameleon (NH-Triazole Tautomerism)

If your triazole has a free NH group, it exists in equilibrium.[1] You cannot isolate just one form at room temperature, but you can influence the ratio.[1]

The Equilibrium:



Thermodynamic Facts:

  • Gas Phase: The 2H-tautomer is significantly more stable (~4 kcal/mol) due to aromaticity and minimization of lone-pair repulsion between adjacent nitrogens [2].

  • Solution Phase: The 2H-tautomer remains the dominant species in most solvents, including water (approx 2:1 ratio favoring 2H in aqueous solution) [3].

  • Exception: Strong electron-withdrawing groups (EWGs) at C4/C5 or specific hydrogen-bonding solvents can shift equilibrium toward

    
    .[1]
    

Data Table: Tautomer Stability vs. Conditions

ConditionDominant TautomerReason
Gas Phase 2H (Major)Reduced lone-pair repulsion (

).[1]
Non-polar Solvent (CDCl₃) 2H (Major)Low dielectric constant favors the less polar 2H form.[1]
Polar Solvent (DMSO) 1H (Increases)Higher dipole of 1H form is stabilized by solvation.[1]
C4/C5 Substituent = Alkyl 2H (Major)Standard electronic distribution.[1]
C4/C5 Substituent = EWG 1H (Increases)EWG withdraws density, making N1-H more acidic but conjugate base stabilized.[1]

Part 4: Troubleshooting & Analytics (FAQ)

Q1: My NMR spectra for the NH-triazole are broad and undefined. Why? A: This is "coalescence."[1] The rate of proton exchange between N1, N2, and N3 is occurring on the same timescale as the NMR frequency.

  • Fix: Run the NMR at low temperature (-40°C) to slow the exchange and resolve distinct peaks, or use a strongly hydrogen-bonding solvent (DMSO-d6) which may slow the exchange rate.

Q2: I alkylated my NH-triazole and got two spots on TLC. Which is which? A: You likely have N2 (major) and N1 (minor) isomers.[1]

  • Differentiation Rule:

    • Symmetry (C-13 NMR): If your triazole is symmetrically substituted at C4/C5 (e.g., 4,5-diphenyl), the N2-isomer will show fewer carbon signals (due to C2v symmetry). The N1-isomer is asymmetric and will show distinct signals for C4 and C5.

    • Chemical Shift: In N2-alkylated triazoles, the alkyl

      
      -protons (N-CH2) are generally deshielded  (downfield) compared to N1-isomers.
      

Q3: Why is the 2H-tautomer more stable? I thought 1H was "aromatic"? A: Both are aromatic (6


-electrons).[1] However, the 

-form has three adjacent nitrogens with lone pairs in close proximity (

and

).[1] The

-form separates the lone pairs (

and

), reducing electrostatic repulsion (the "adjacent lone pair effect") [2].

References

  • N2-Selective Gold Catalysis

    • Title: N2-Selective Alkylation of NH-1,2,3-Triazoles with Vinyl Ethers via Gold Catalysis.[1][10]

    • Source:Organic Letters (via PMC/NIH).[1]

    • URL:[Link][1]

  • Tautomer Stability (Gas Phase/Theory)

    • Title: Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy.[1]

    • Source:Journal of Chemical Physics.
    • URL:[Link]

  • Tautomerism in Solution

    • Title: The tautomerism of 1,2,3-triazole in aqueous solution.[1][11]

    • Source:Journal of the Chemical Society, Perkin Transactions 2.[1][12]

    • URL:[Link]

  • RuAAC Mechanism

    • Title: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope, Mechanism, and Applic
    • Source:Chemical Reviews.
    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Thermodynamic N2-Isomer Formation

Welcome to the Technical Support Center. As drug development increasingly relies on nitrogen-rich heterocycles (such as tetrazoles, pyrazoles, and triazoles) as bioisosteres and pharmacophores, controlling the regioselec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on nitrogen-rich heterocycles (such as tetrazoles, pyrazoles, and triazoles) as bioisosteres and pharmacophores, controlling the regioselectivity of N-alkylation and N-arylation has become a critical bottleneck.

This guide is designed for researchers and process chemists who need to bypass the kinetically favored N1-isomer and optimize workflows to selectively isolate the thermodynamically favored N2-isomer.

The Causality of Regioselectivity: Kinetic vs. Thermodynamic Control

In the alkylation of ambident nitrogen heterocycles, the reaction typically yields a mixture of regioisomers. Understanding the energetic landscape is the key to controlling your product distribution:

  • The Kinetic Trap (N1-Isomer): N1-alkylation is generally faster because the N1 nitrogen often possesses higher localized electron density or is sterically more accessible to the electrophile in the transition state. The activation energy (

    
    ) for N1 formation is lower, making it the dominant product at low temperatures or short reaction times.
    
  • The Thermodynamic Well (N2-Isomer): For 5-substituted tetrazoles, the 2H-tetrazole tautomer and its N2-alkylated derivatives exhibit higher thermodynamic stability in polar environments[1]. The 2,5-disubstituted tetrazole minimizes steric clash with the 5-position substituent and maintains a highly stable 6π-electron aromatic system with a favorable dipole moment[1].

  • The Equilibration Imperative: To achieve N2 selectivity, the reaction conditions must allow for reversibility. By providing sufficient thermal energy, the kinetic N1 product can revert to the reactive intermediate, eventually funneling into the deeper thermodynamic N2 well[2].

G SM Azole + Electrophile (Starting Material) Int Reactive Intermediate (e.g., Hemiaminal) SM->Int Activation N1 N1-Isomer (Kinetic Product) Int->N1 Fast (Low Ea) N2 N2-Isomer (Thermodynamic Product) Int->N2 Slow (High Ea) Int->N2 Equilibration N1->Int High Temp / Base (Reversible)

Mechanistic logic of kinetic vs. thermodynamic control in azole alkylation.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. By monitoring specific checkpoints, you can ensure the thermodynamic equilibration is actively occurring.

Protocol A: Base-Mediated Thermodynamic N2-Alkylation of 5-Substituted Tetrazoles

This protocol leverages high temperatures and soft counterions to drive the equilibrium toward the N2-isomer[3].

  • Preparation: Dissolve 1.0 mmol of the 5-substituted-1H-tetrazole in 5 mL of a polar aprotic solvent (e.g., DMF or DMSO). Causality: Polar aprotic solvents stabilize the dispersed charge of the transition state leading to the N2 product.

  • Base Addition: Add 1.5 mmol of

    
    . Causality: Avoid 
    
    
    
    or
    
    
    . The large, soft
    
    
    counterion dissociates readily, creating a "naked" tetrazolate anion. Tight ion-pairing (seen with
    
    
    ) sterically blocks the N2 position and artificially favors N1.
  • Electrophile Addition: Add 1.2 mmol of the alkyl halide dropwise at room temperature.

  • Thermal Equilibration (Self-Validation Checkpoint): Heat the reaction to 80–100 °C. Monitor the reaction by LC-MS at 2 hours, 8 hours, and 16 hours. You must observe an initial spike in the N1-isomer (kinetic phase) that gradually decreases as the N2-isomer peak grows (thermodynamic phase). Do not quench the reaction until the N1:N2 ratio stabilizes.

  • Workup: Quench with water, extract with EtOAc, dry over anhydrous

    
    , and purify via silica gel chromatography to isolate the N2-alkylated tetrazole[3].
    
Protocol B: Condition-Dependent Selective N2-Methylation of Pyrazoles

Based on recent Bayesian optimization studies, N2-methyl pyrazole isomers can be selectively synthesized by exploiting a reversible hemiaminal intermediate[2].

  • Solvation: Dissolve the starting pyrazole in Methyl tert-butyl ether (MTBE).

  • Intermediate Formation: Add methylhydrazine (up to 5 equivalents). Causality: This forms a hemiaminal intermediate. While the final N2 pyrazole product might not be the absolute thermodynamic sink in all environments, DFT calculations reveal that this specific N2 intermediate is thermodynamically favored and forms reversibly[2].

  • Dehydrative Workup: Apply basic dehydrative conditions to selectively trap the thermodynamically favored N2 intermediate, converting it irreversibly into the final N2-methyl pyrazole with >90:10 selectivity[2].

Troubleshooting & FAQs

Q: My alkylation yields a 1:1 mixture of N1 and N2 isomers. How do I push it entirely to N2? A: A 1:1 mixture indicates the reaction is stuck under kinetic control or has achieved incomplete equilibration. First, increase the reaction temperature by 20–30 °C and extend the reaction time to allow the reverse reaction (N1


 Intermediate) to occur. Second, ensure you are using a bulky base like 

rather than

to eliminate tight ion-pairing effects that bias the kinetic pathway[3].

Q: My substrate degrades at the high temperatures required for thermodynamic equilibration. What are my alternatives? A: If thermal equilibration causes decomposition, you must lower the activation barrier for N2 formation using catalysis. For tetrazoles,


-catalyzed arylation using diazo compounds is highly regioselective for the N2-isomer under mild conditions (60 °C)[3],[4]. Alternatively, the Mitsunobu reaction (using alcohols, 

, and DEAD/DIAD) often favors N2 substitution due to the extreme steric bulk of the phosphonium intermediates, which physically block the N1 position[5].

Q: How can I definitively distinguish between the N1 and N2 isomers analytically? A: 1D ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-NMR is often insufficient due to overlapping chemical shifts. You must use 2D NMR techniques, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC. In a NOESY spectrum, the N1-alkyl protons will exhibit a strong spatial correlation (cross-peak) with the protons on the 5-position substituent. The N2-alkyl protons are spatially distant from the 5-position and will not show this NOE correlation.

Quantitative Optimization Parameters

Use the following data matrix to adjust your reaction conditions based on your analytical readouts.

ParameterCondition Favoring N1 (Kinetic)Condition Favoring N2 (Thermodynamic)Mechanistic Rationale
Temperature 0 °C to 25 °C80 °C to 120 °CHigh heat provides the

required to reverse the kinetic product and achieve equilibration[2].
Solvent Non-polar / Protic (e.g., Toluene, EtOH)Polar Aprotic (e.g., DMF, DMSO)Polar aprotic solvents stabilize the transition state of the more charge-dispersed N2 pathway[1].
Base / Cation

,

(

,

)

,

(

,

)
Small cations form tight ion pairs at N2, sterically forcing electrophilic attack at N1[3].
Electrophile Hard, highly reactive (e.g., Methyl iodide)Soft, bulky (e.g., Benzyl bromide, Diazo)Bulky electrophiles clash with the 5-substituent during N1 attack, raising its

and favoring N2[3].

Optimization Workflow

Workflow Start Assess Substrate Sterics & Electronics Solvent Select Polar Aprotic Solvent (DMF, DMSO) Start->Solvent Base Use Bulky Base / Soft Counterion (Cs2CO3 over NaH) Solvent->Base Temp Elevate Temperature (Push Equilibrium) Base->Temp Eval LC-MS / NMR Analysis (N1:N2 Ratio) Temp->Eval Success N2-Isomer > 90% Eval->Success Yes Fail N1-Isomer Dominates Eval->Fail No Alt Alternative Catalysis (Al(OTf)3, Mitsunobu) Fail->Alt Alt->Eval

Step-by-step optimization workflow for maximizing N2-isomer yield.

References

Sources

Troubleshooting

Technical Support Center: Control &amp; Removal of Alkylating Agents in Triazole Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Genotoxic Impurity (GTI) Remediation in Triazole APIs Introduction: The Triazole-Alkylator Paradox As researchers working with triaz...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Genotoxic Impurity (GTI) Remediation in Triazole APIs

Introduction: The Triazole-Alkylator Paradox

As researchers working with triazole pharmacophores (e.g., antifungals like fluconazole, voriconazole, or click-chemistry adducts), you face an inherent chemical paradox. The synthesis of the triazole ring or its N-alkylation frequently requires alkylating agents (alkyl halides, sulfonates, or sulfates).

These reagents are potent electrophiles by design. However, this same reactivity makes them Genotoxic Impurities (GTIs) or Mutagenic Impurities (MIs). Under ICH M7 guidelines , these must be controlled to extremely low levels—often <1.5 µ g/day (lifetime exposure), translating to single-digit ppm levels in the final API.

This guide moves beyond basic "washing" steps.[1][2][3] It details how to chemically scavenge, process-purge, and analytically verify the removal of these agents without compromising your triazole product.

Module 1: Active Scavenging Protocols

The Challenge: Competition Kinetics

Triazoles are nucleophilic (basic). If you have unreacted alkylating agent (e.g., Methyl Iodide, Benzyl Bromide) remaining, it can continue to react with your product or degrade over time. Standard recrystallization often fails to reach ppm levels because the impurity is structurally similar or encapsulated in the crystal lattice.

The Solution: Resin-Based Scavengers

We recommend polymer-supported scavengers (functionalized silica or polystyrene). These act as "super-nucleophiles" that react with the electrophilic impurity faster than your product does.

Selection Guide: Hard vs. Soft Nucleophiles
Impurity TypeChemical NatureRecommended ScavengerMechanism
Alkyl Halides (MeI, BnBr)Soft ElectrophileThiol-Silica (Si-Thiol) SN2 Substitution
Sulfonates (Mesylates, Tosylates)Hard/Soft MixThiol-Silica or Thiourea SN2 Substitution
Acyl Chlorides Hard ElectrophileAmine-Silica (Si-NH₂) Amidation
Epoxides Strained RingThiol-Silica (with weak acid cat.)Ring Opening

Critical Insight: For triazoles, avoid strong acid scavengers (like sulfonic acid resins) if your triazole is acid-sensitive or if you are isolating a free base. Stick to Si-Thiol for alkyl halides; it is highly selective and won't bind the triazole product.

Standard Operating Procedure (SOP): Batch Scavenging

Target: Removal of Benzyl Bromide (BnBr) from Triazole Product using Si-Thiol.

  • Stoichiometry Calculation:

    • Determine residual BnBr level (e.g., via HPLC).

    • Calculate molar equivalents of impurity.

    • Add 2–4 equivalents of Si-Thiol relative to the impurity (NOT the product).

  • Solvent Compatibility Check:

    • Ensure the solvent swells the resin (if polystyrene) or wets the pores (if silica).

    • Good Solvents: THF, DCM, DMF, MeOH, Ethyl Acetate.

    • Poor Solvents: Hexanes, Water (for polystyrene).

  • The Incubation:

    • Add Si-Thiol to the reaction mixture.[4]

    • Temperature: Heat to 40–50°C. Why? Scavenging is a biphasic reaction. Heat overcomes mass transfer limitations and drives the SN2 kinetics.

    • Time: Agitate (do not magnetically stir; it grinds the beads) for 1–4 hours.

  • Filtration:

    • Filter through a fritted glass funnel or a Celite pad.

    • Wash the cake with the reaction solvent to recover entrained product.

  • Validation:

    • Analyze filtrate. If BnBr > Limit, repeat with fresh resin.

Module 2: Process Control (Purge Factors)

Regulatory bodies (FDA/EMA) increasingly accept "Option 4" controls under ICH M7. This means you prove that the process itself naturally eliminates the impurity, negating the need for end-product testing.

Calculating Your Purge Factor

You must demonstrate that the sum of physicochemical losses exceeds the required safety factor.



  • Reactivity: Does the alkylator hydrolyze or react with the solvent? (e.g., MeI hydrolyzes in water/base).

  • Solubility: Does the impurity stay in the mother liquor during crystallization?

  • Volatility: Is the impurity removed during drying/evaporation?

Visualizing the Removal Strategy

G Start Crude Reaction Mixture (Triazole + Alkylator) Step1 Workup / Extraction (Solubility Purge) Start->Step1 Decision Impurity Level? High > 1000 ppm Decision->High High Load Low < 1000 ppm Decision->Low Trace Load Step2 Resin Scavenging (Chemical Purge) High->Step2 Active Removal Required Step3 Crystallization (Rejection Purge) Low->Step3 Polishing Step1->Decision Step2->Step3 Final Final API (< TTC Limit) Step3->Final

Figure 1: Decision workflow for selecting between passive purging (crystallization) and active scavenging (resins).

Module 3: Analytical Troubleshooting

You cannot remove what you cannot see. Alkylating agents often lack UV chromophores, making standard HPLC-UV invisible at ppm levels.

Issue: "I can't detect Methyl Iodide at 10 ppm."

Root Cause: MeI has poor UV absorbance and is too volatile for standard LC, but not volatile enough to ignore. Solution: Derivatization-LCMS.

Protocol: Pyridine Derivatization

React the sample with a chromophore-tagged nucleophile to make the alkylator "visible" and ionizable.

  • Reagent: 4-Dimethylaminopyridine (DMAP) or similar pyridine derivatives.[5]

  • Reaction:

    
    
    
  • Benefit:

    • The resulting quaternary ammonium salt is permanently charged (perfect for ESI-MS).

    • It shifts the retention time away from the solvent front.

    • It adds a strong UV chromophore.

Frequently Asked Questions (FAQs)

Q1: Why use Si-Thiol instead of just adding free cysteine or glutathione? A: Solubility and cleanup. Free thiols are difficult to remove from the final product and may oxidize to disulfides, creating new impurities. Silica-supported thiols are removed via simple filtration, leaving no residue.

Q2: My scavenger isn't working in Ethanol. Why? A: Check the resin backbone. If you are using a Polystyrene (PS) based scavenger, it does not swell well in protic solvents like Ethanol or Water. Switch to a Silica-based scavenger (Si-Thiol), which works independently of swelling properties, or change the solvent to THF/DCM for the scavenging step.

Q3: Can I use scavenging in the final crystallization step? A: Yes, this is a "hybrid" approach. Add the Si-Thiol resin during the dissolution phase of recrystallization. Hot filtration removes both the insoluble impurities and the resin-bound alkylator before the cooling/crystallization step.

Q4: What is the "Cohort of Concern"? A: This refers to a group of high-potency mutagenic carcinogens (aflatoxin-like, N-nitroso, and alkyl-azoxy compounds) defined in ICH M7. Standard alkyl halides are generally not in this cohort (they are Class 2 or 3), meaning the standard TTC of 1.5 µ g/day applies.

References

  • ICH M7(R2) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6][7][8] International Council for Harmonisation.[6][9] Link

  • Teasdale, A., et al. (2013).[7] Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Organic Process Research & Development. Link

  • Liu, S., et al. (2012). Removal of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review of Chemical Methods. Organic Process Research & Development. Link

  • Biotage Application Note . Metal and Genotoxin Scavenging in API Synthesis. Link (General Vendor Reference for Si-Thiol specifications).

Sources

Optimization

overcoming steric hindrance in 2-substituted triazole reactions

Topic: Overcoming Steric Hindrance in 2-Substituted 1,2,3-Triazoles Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 1,2,3-triazole functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2-Substituted 1,2,3-Triazoles Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1,2,3-triazole functionalization. Synthesizing 2-substituted 2H-1,2,3-triazoles is notoriously challenging due to the competing nucleophilicity of the N1, N2, and N3 atoms. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you overcome steric hindrance and achieve >95% N2-regioselectivity.

Workflow: Strategic Selection for N2-Functionalization

Decision tree for N2-selective functionalization of 1,2,3-triazoles based on steric hindrance.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does direct alkylation/arylation of unsubstituted 1,2,3-triazoles usually yield a mixture of N1 and N2 isomers, and how can steric hindrance be used as an advantage? A1: In unsubstituted NH-1,2,3-triazoles, all three nitrogen atoms are active nucleophiles. Kinetically, the N1 position is often favored. However, thermodynamically, N2-substitution is more stable due to a reduced dipole moment and minimized lone-pair repulsion[1]. When bulky substituents (e.g., bromine atoms or large aryl groups) are intentionally placed at the C4 and C5 positions, they create severe steric hindrance that physically blocks electrophilic attack at the adjacent N1 and N3 positions. This steric shielding forces the reaction pathway almost exclusively toward the N2 position[2].

Q2: I am working with 4-substituted or completely unsubstituted 1,2,3-triazoles. How can I achieve high N2-selectivity when N1 is sterically accessible? A2: You must bypass standard


 or 

pathways. Two highly effective strategies exist:
  • Palladium-Catalyzed Cross-Coupling: Using sterically hindered phosphine ligands (e.g., Me4tBuXPhos) shifts the regioselectivity. Density Functional Theory (DFT) calculations show that the bulky ligand accelerates reductive elimination specifically from the N2-1,2,3-triazolate-Pd complex, lowering the transition state energy by ~3.3 kcal/mol compared to N1[3].

  • Catalyst-Free Arylation via Diaryl Iodonium Salts: Reacting the triazole with diaryl iodonium salts under basic conditions (

    
    ) at 100°C drives the reaction under strict thermodynamic control, selectively yielding the N2-aryl isomer (>90% yield) even with sterically hindered electrophiles[4].
    

Part 2: Troubleshooting Guides

Issue 1: Poor Regioselectivity (High N1:N2 Ratio) During N-Arylation

  • Causality: Standard Copper-catalyzed arylation or uncatalyzed

    
     reactions of simple 1,2,3-triazoles proceed via kinetic control, leading to poor to moderate N2-selectivity (often ranging from 1.6:1 to 4:1 N2:N1)[3].
    
  • Resolution: Transition to a Pd/L1 catalyst system (e.g.,

    
     with a bulky biaryl phosphine ligand). The steric bulk of the ligand forces the palladium center to coordinate preferentially at the less hindered N2 position during the reductive elimination step, pushing selectivity to >95%[3].
    

Issue 2: Reaction Stalls or Yields are Low in N2-Alkylation of Bulky Substrates

  • Causality: Using standard alkyl halides with bulky electrophiles increases the activation energy for N2 attack. If the triazole lacks C4/C5 steric directing groups, the reaction defaults to a sluggish mixture of isomers and often degrades.

  • Resolution: Utilize a gold-catalyzed addition of 1-sulfonyl-1,2,3-triazoles to vinyl ethers. The sulfonyl group acts as a labile N1-blocking group that acts as a leaving group upon gold-activated attack, yielding exclusively the N2-alkylated product[5].

Part 3: Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Catalyst-Free Regioselective N2-Arylation using Diaryl Iodonium Salts
  • Causality & Validation: This protocol leverages thermodynamic control. It is a self-validating system because the reaction produces a stoichiometric equivalent of an iodo-arene byproduct (e.g., iodo-2,4,6-trimethoxybenzene). By tracking the appearance of this specific byproduct via GC-MS or TLC, you can precisely monitor the conversion of the N2-arylation without needing to quench the reaction[4].

  • Preparation: Charge an oven-dried Schlenk flask with NH-1,2,3-triazole (1.0 equiv), diaryl iodonium salt (1.2 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Suspend the reagents in anhydrous toluene to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 100°C and stir vigorously.

  • Validation Check: After 4 hours, take a 10 µL aliquot. Run GC-MS to confirm the presence of the iodo-arene byproduct. Continue heating until the diaryl iodonium salt is completely consumed (typically 12-24 hours).

  • Isolation: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Purify the N2-aryl-1,2,3-triazole via flash column chromatography.

Protocol B: Pd-Catalyzed N2-Selective Arylation of Unhindered Triazoles
  • Causality & Validation: The bulky Me4tBuXPhos ligand dictates N2 selectivity. The protocol is self-validating via colorimetric change ; the active Pd(0) complex forms a distinct deep red/purple solution. A shift to black indicates catalyst decomposition (Pd black formation), signaling oxygen ingress or ligand degradation[3].

  • Preparation: In a nitrogen-filled glovebox, combine

    
     (2.5 mol%), Me4tBuXPhos (5 mol%), 
    
    
    
    (2.0 equiv), NH-1,2,3-triazole (1.0 equiv), and aryl bromide (1.2 equiv) in a sealed reaction tube.
  • Solvation: Add anhydrous t-Amyl alcohol (0.2 M). The solution should turn deep red/purple.

  • Reaction: Seal the tube, remove from the glovebox, and heat to 100°C for 12 hours.

  • Validation Check: Inspect the reaction visually. The persistence of a dark homogeneous solution indicates active catalysis. Precipitation of black solids indicates failure and requires restarting with fresh, degassed solvents.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, wash with deionized water, dry over

    
    , and purify via silica gel chromatography.
    

Part 4: Quantitative Data Summaries

Table 1: Comparison of N2-Functionalization Strategies in 1,2,3-Triazoles

MethodReagents / CatalystSteric ToleranceN2 SelectivityTypical Yield
Direct

Base (e.g.,

), Aryl Halide
LowPoor to Moderate (1.6:1)40 - 60%
Cu-Catalyzed Arylation CuI, Proline, DMSOModerateModerate (4:1)60 - 75%
Pd-Catalyzed Arylation

, Me4tBuXPhos
HighExcellent (>95%)85 - 99%
Catalyst-Free Arylation Diaryl Iodonium Salts,

Very HighExcellent (>94%)80 - 94%
Gold-Catalyzed Alkylation IPrAuCl, AgOTf, Vinyl EthersHighExcellent (Exclusive N2)70 - 90%

References

  • Sahar Roshandel et al., "Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts", Organic Letters, 2019. 4

  • Shi and Wang, "Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles", NIH PMC. 3

  • Rodrigo Octávio M.A. de Souza et al., "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles", Anais da Academia Brasileira de Ciências, 2019. 1

  • SciELO, "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles". 2

  • SciSpace, "N-2-Selective gold-catalyzed alkylation of 1-sulfonyl-1,2,3-trizoles". 5

Sources

Reference Data & Comparative Studies

Validation

Regioisomeric Differentiation of 1,2,3-Triazoles: A Comparative NMR Guide

Introduction: The High Stakes of Isomer Assignment In the realm of drug discovery and "click" chemistry, the distinction between 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles is not merely academic—it is a dete...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The High Stakes of Isomer Assignment

In the realm of drug discovery and "click" chemistry, the distinction between 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles is not merely academic—it is a determinant of biological efficacy. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) selectively yields the 1,4-isomer , and Ruthenium-Catalyzed (RuAAC) variants yield the 1,5-isomer , catalyst failure, thermal background reactions, or complex substrates often lead to ambiguous mixtures.

Misassigning these isomers can derail Structure-Activity Relationship (SAR) studies, as the two isomers present their pharmacophores in drastically different spatial vectors. This guide outlines a definitive, self-validating NMR workflow to distinguish these regioisomers, moving beyond ambiguous 1D proton shifts to robust 2D NOESY and HMBC structural proofs.

Structural Anatomy & The Mechanistic Divergence

To interpret the NMR data, one must first visualize the atomic numbering and spatial arrangement.

  • 1,4-Disubstituted 1,2,3-Triazole:

    • Structure: Linear-like topology.

    • Proton Position: The triazole proton is at C5 .[1]

    • Substituents: The R-group on Nitrogen (N1) and the R-group on Carbon (C4) are separated by the C5-H bond.

  • 1,5-Disubstituted 1,2,3-Triazole:

    • Structure: Sterically congested (U-shape).

    • Proton Position: The triazole proton is at C4 .

    • Substituents: The R-group on Nitrogen (N1) and the R-group on Carbon (C5) are adjacent , creating significant steric clash and spatial proximity.

Visualization of Logic Flow

The following diagram illustrates the decision tree for assigning regioochemistry based on experimental data.

TriazoleAssignment Start Unknown Triazole Isomer Step1 1. Check 13C NMR (CH Signal) Start->Step1 Decision1 CH Shift? Step1->Decision1 Result14 Likely 1,4-Isomer (C5-H ~120-125 ppm) Decision1->Result14 Upfield CH Result15 Likely 1,5-Isomer (C4-H ~133-140 ppm) Decision1->Result15 Downfield CH Step2 2. Run 2D NOESY Result14->Step2 Result15->Step2 NOE_Check NOE Correlation? Step2->NOE_Check NOE_14 Triazole-H ↔ C4-Substituent (No Subst-Subst NOE) NOE_Check->NOE_14 1,4 Pattern NOE_15 Substituent ↔ Substituent (Strong Spatial Clash) NOE_Check->NOE_15 1,5 Pattern Step3 3. Run 2D HMBC NOE_14->Step3 NOE_15->Step3 HMBC_Check N-CH2 Coupling? Step3->HMBC_Check HMBC_14 Couples to C5 (CH) (~120 ppm) HMBC_Check->HMBC_14 Confirms 1,4 HMBC_15 Couples to C5 (Quat) (~133+ ppm) HMBC_Check->HMBC_15 Confirms 1,5

Caption: Figure 1. Step-by-step NMR decision tree for distinguishing 1,4- and 1,5-triazole regioisomers.

Comparative Analysis: The Data

While proton shifts (


) can vary significantly based on solvent and substituent electronics, Carbon-13 (

) shifts and 2D correlations provide immutable structural evidence.
Table 1: Key NMR Parameters for Differentiation
Feature1,4-Disubstituted Isomer 1,5-Disubstituted Isomer Reliability
Triazole

(1D)
Typically

7.5 – 8.5 ppm (Singlet)
Typically

7.5 – 8.5 ppm (Singlet)
Low (Too much overlap)
Triazole CH

(1D)
~120 – 125 ppm (C5)~133 – 140 ppm (C4)High (Diagnostic)
Quaternary C

(1D)
~147 ppm (C4)~130 – 135 ppm (C5)Medium
NOESY Correlation Triazole-H

C4-Subst
No NOE between R1 & R2
R1 (N-Subst)

R2 (C-Subst)
Strong "Clash" Signal
Very High (Gold Standard)
HMBC (N-CH

to Ring)
Couples to C5 (CH) (Upfield C)Couples to C5 (Quat) (Downfield C)High

Methodology 1: NOESY (The Spatial "Smoking Gun")

The Principle: NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (< 5 Å), regardless of whether they are bonded.

The 1,5-Isomer "Clash"

In the 1,5-isomer, the substituent on N1 and the substituent on C5 are forced into close proximity.

  • Observation: You will see a strong cross-peak between the protons of the N-substituent (specifically the

    
    -protons) and the protons of the C5-substituent.
    
  • Why it validates: This interaction is physically impossible in the 1,4-isomer because the triazole proton (H5) sits between the two groups, acting as a spacer.

The 1,4-Isomer Pattern[2]
  • Observation: You will observe an NOE correlation between the Triazole Proton (H5) and the protons of the C4-substituent.

  • Absence of Evidence: The absence of a cross-peak between the two R-groups is a supporting (though negative) indicator.

Methodology 2: HMBC (The Connectivity Proof)

The Principle: HMBC (Heteronuclear Multiple Bond Correlation) detects long-range couplings (typically


 and 

) between protons and carbons. This allows you to "walk" down the molecular skeleton.
The Protocol[1][3][4][5]
  • Locate the N-CH

    
     Protons:  Identify the protons on the carbon directly attached to the triazole nitrogen (N1).
    
  • Trace the Correlation: Look for the HMBC cross-peaks from these protons to the triazole ring carbons.

  • Analyze the Target Carbon:

    • 1,4-Isomer: The N-CH

      
       protons will show a 
      
      
      
      correlation to C5 . In the
      
      
      C dimension, this carbon will appear at ~120–125 ppm (characteristic of a CH in this ring).
    • 1,5-Isomer: The N-CH

      
       protons will show a 
      
      
      
      correlation to C5 . In the
      
      
      C dimension, this carbon will appear at ~133–140 ppm (characteristic of a quaternary C in this ring).

Expert Insight: This is the most robust method because it relies on the chemical shift of the target carbon, which is drastically different (CH vs Quaternary) between the two isomers.

Detailed Experimental Protocols

To ensure reproducibility, follow these acquisition parameters. These are optimized for small molecule characterization (MW < 1000 Da).

A. Sample Preparation[1][3][4][6][7][8]
  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Solvent Choice: DMSO-d

    
      is preferred over CDCl
    
    
    
    for triazoles.
    • Reasoning: Triazole protons are acidic and can broaden or shift in CDCl

      
       due to concentration-dependent stacking. DMSO breaks up aggregates and provides sharper lines for NOESY.
      
B. NOESY Acquisition Parameters
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

  • Mixing Time (

    
    ): 400–500 ms .
    
    • Why: Too short (<200 ms) may miss the spatial NOE. Too long (>800 ms) allows "spin diffusion," where magnetization travels through the molecule, creating false positives (signals that look like direct contact but are actually relayed).

  • Relaxation Delay (

    
    ):  2.0 seconds.
    
  • Scans: Minimum 16 (32 preferred for high S/N).

C. HMBC Acquisition Parameters
  • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Long-range Coupling Constant (

    
    ):  Optimized for 8 Hz .
    
    • Why: Triazole ring couplings are typically 4–10 Hz. The standard 8 Hz setting captures both

      
       and 
      
      
      
      correlations effectively.
  • Scans: Minimum 32.

References

  • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning the Structure of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles.[2][3][4][5][6][7][8] The Journal of Organic Chemistry, 77(19), 8756–8761. [Link] (The definitive guide on using 1D 13C shifts for assignment).

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. [Link] (Foundational mechanistic paper explaining the origin of the 1,4-regioselectivity).

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[6] Journal of the American Chemical Society, 127(46), 15998–15999. [Link] (Describes the RuAAC reaction yielding 1,5-isomers).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link] (Authoritative reference for NOESY mixing times and HMBC parameter optimization).

Sources

Comparative

Characteristic IR Carbonyl Stretch of 2-Ethyl-1,2,3-triazole-4-carbaldehyde: A Technical Comparison Guide

Topic: Characteristic IR Carbonyl Stretch of 2-Ethyl-1,2,3-triazole-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The infrar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic IR Carbonyl Stretch of 2-Ethyl-1,2,3-triazole-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The infrared (IR) spectroscopic characterization of 2-ethyl-1,2,3-triazole-4-carbaldehyde hinges on the specific vibrational frequency of its carbonyl (


) moiety. Unlike simple aliphatic aldehydes that absorb near 1730 cm⁻¹, the carbonyl stretch of this heteroaromatic aldehyde is shifted to lower wavenumbers due to conjugation with the triazole ring.

Key Characteristic Value: The characteristic


 stretch for 2-ethyl-1,2,3-triazole-4-carbaldehyde appears in the range of 1695–1710 cm⁻¹ .

This guide provides a comparative analysis of this spectral signature against isomeric and structural alternatives, elucidating the electronic effects of N2-substitution and offering a validated experimental protocol for its synthesis and analysis.

Technical Deep Dive: The IR Signature

The Carbonyl Stretch ( )

The carbonyl stretching frequency is a direct reporter of the bond order and electronic environment of the


 group. For 2-ethyl-1,2,3-triazole-4-carbaldehyde, two competing electronic factors dictate the position of this band:
  • Conjugation (+M Effect): The

    
    -system of the 1,2,3-triazole ring overlaps with the carbonyl 
    
    
    
    -orbital. This delocalization reduces the double-bond character of the carbonyl, lowering the force constant and the stretching frequency (Red Shift).
  • Inductive Effect (-I Effect): The nitrogen-rich triazole ring is electron-withdrawing relative to a phenyl ring or alkyl chain. This withdrawal tends to shorten the

    
     bond, potentially raising the frequency (Blue Shift).
    

Net Result: The resonance effect dominates, but the electron-deficient nature of the triazole ring keeps the frequency slightly higher than highly electron-rich aromatic aldehydes (e.g., 4-methoxybenzaldehyde). The observed range (1695–1710 cm⁻¹) places it distinctly in the "conjugated aldehyde" region.

N2- vs. N1-Substitution: The Isomer Effect

The position of the ethyl group (N2 vs. N1) significantly alters the electronic symmetry of the triazole ring.

  • N2-Isomer (Target): The 2-substituted 1,2,3-triazole possesses a continuous aromatic sextet with

    
    -like symmetry. It is generally more thermodynamically stable and acts as a moderate electron donor to the carbonyl via resonance.
    
  • N1-Isomer (Alternative): The 1-substituted isomer has a larger dipole moment and a more localized electronic structure. The carbonyl stretch for N1-isomers often appears 5–10 cm⁻¹ higher than N2-isomers due to reduced conjugation efficiency and stronger field effects.

Comparative Analysis

The following table contrasts the IR carbonyl performance of the target molecule with standard benchmarks and structural analogs.

Table 1: Comparative IR Carbonyl Frequencies

CompoundStructure Type

(cm⁻¹)
Electronic Driver
2-Ethyl-1,2,3-triazole-4-carbaldehyde Heteroaromatic (N2) 1695 – 1710 Strong Conjugation + Weak -I
PropanalAliphatic Aldehyde1730 – 1740No Conjugation (Reference)
BenzaldehydeAromatic Aldehyde1700 – 1705Classical Conjugation
1-Ethyl-1,2,3-triazole-4-carbaldehydeHeteroaromatic (N1)1705 – 1715Weaker Conjugation / Dipole
2-Phenyl-1,2,3-triazole-4-carbaldehydeHeteroaromatic (N2)1690 – 1700Extended Conjugation (Phenyl)

Insight: The 2-ethyl substituent provides steric bulk and solubility without the extended conjugation of a phenyl group. This makes the 2-ethyl derivative an ideal "electronic baseline" for studying triazole-carbonyl interactions.

Mechanistic Visualization

The following diagram illustrates the resonance contributions that lead to the lowering of the carbonyl frequency in the N2-isomer.

Resonance cluster_effect Spectroscopic Consequence StructA Canonical Form (Neutral) C=O Double Bond StructB Zwitterionic Form C-O Single Bond (+ on Ring) StructA->StructB Electron Delocalization Hybrid Resonance Hybrid Reduced Bond Order StructA->Hybrid Contributes to StructB->Hybrid Contributes to Result Lower Force Constant (k) Lower Wavenumber (ν) Hybrid->Result

Figure 1: Resonance pathway reducing the carbonyl bond order in 2-substituted triazoles.

Experimental Protocols

To ensure scientific integrity, the following protocols describe the synthesis of the target molecule and the rigorous acquisition of its IR spectrum.

Synthesis Workflow (Oxidative Cyclization Route)

Note: This route avoids the formation of the N1-isomer, ensuring high regioselectivity for the N2-isomer.

  • Precursor Preparation: React glyoxal bis-hydrazone with ethylamine under oxidative conditions (Cu(II) catalysis) to form the 2-ethyl-1,2,3-triazole core.

  • Formylation: Subject the 2-ethyl-1,2,3-triazole to Vilsmeier-Haack conditions (

    
    ).
    
    • Step A: Add

      
       to DMF at 0°C to form the Vilsmeier reagent.
      
    • Step B: Add the triazole substrate dropwise.

    • Step C: Heat to 80°C for 4 hours.

  • Workup: Quench with ice water, neutralize with

    
    , and extract with ethyl acetate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

IR Characterization Protocol

Objective: Obtain a high-resolution spectrum to validate the carbonyl stretch.

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with ATR (Attenuated Total Reflectance) accessory (Diamond/ZnSe crystal).

Step-by-Step Procedure:

  • Background Scan: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.

  • Sample Application:

    • Liquid/Oil: Place 1 drop of the purified 2-ethyl-1,2,3-triazole-4-carbaldehyde directly on the crystal.

    • Solid: Place ~5 mg on the crystal and apply pressure using the anvil to ensure intimate contact.

  • Acquisition: Collect the sample spectrum (16-32 scans).

  • Processing: Apply baseline correction if necessary.

  • Validation:

    • Identify the Aldehyde C-H doublet (Fermi resonance) at ~2850 and ~2750 cm⁻¹.

    • Identify the Carbonyl C=O peak at 1695–1710 cm⁻¹ .

    • Confirm absence of broad O-H bands (carboxylic acid impurity).[1]

Validated References

  • Comparison of N1 vs N2 Triazole Isomers:

    • Title: "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles"

    • Source: MDPI (Molecules)

    • Link:[Link]

  • General IR Spectroscopy of Carbonyls:

    • Title: "The Carbonyl Group, Part I: Introduction"

    • Source: Spectroscopy Online

    • Link:[Link]

  • Triazole Electronic Properties:

    • Title: "Experimental and theoretical assignment of the vibrational spectra of triazoles"

    • Source: PubMed (J Mol Model)

    • Link:[Link]

  • Synthesis of 1,2,3-Triazole Aldehydes:

    • Title: "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis"

    • Source: ResearchGate[2]

    • Link:[Link]

Sources

Validation

crystal structure analysis of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde

An In-Depth Guide to the Structural Analysis of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde: A Comparative Approach For researchers, scientists, and drug development professionals, the precise structural elucidation of nove...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Analysis of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde: A Comparative Approach

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of modern chemistry. The 1,2,3-triazole-4-carbaldehyde scaffold, represented here by 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, is a versatile building block in medicinal chemistry and materials science.[1] Its biological activity and material properties are intrinsically linked to its three-dimensional structure, including the conformation of the ethyl group and the orientation of the carbaldehyde. Understanding these features is paramount for designing new therapeutics and functional materials.

While the definitive crystal structure of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is not publicly documented, this guide provides a comprehensive framework for its analysis. We will compare the "gold standard" technique, single-crystal X-ray crystallography, with essential complementary spectroscopic methods and the increasingly powerful alternative of computational crystal structure prediction. This guide serves as a technical resource for researchers seeking to unambiguously characterize this and related molecular systems.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful and reliable method for determining the three-dimensional structure of a molecule.[2][3] It provides an unparalleled level of detail by mapping electron density within a crystal, revealing precise bond lengths, bond angles, absolute stereochemistry, and the crucial intermolecular interactions that govern crystal packing.[2][3] For a molecule like 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, this technique would definitively establish the planarity of the triazole ring and the conformation of its substituents in the solid state.

Experimental Workflow for X-ray Crystallography

The process, from obtaining a sample to final structure validation, is a systematic, multi-step endeavor.

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Refinement CrystalGrowth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion) CrystalMount 2. Crystal Selection & Mounting CrystalGrowth->CrystalMount DataCollection 3. X-ray Diffraction Data Collection CrystalMount->DataCollection DataProcessing 4. Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution 5. Structure Solution (Direct Methods / Patterson) DataProcessing->StructureSolution StructureRefinement 6. Structure Refinement (Least-Squares Minimization) StructureSolution->StructureRefinement Validation 7. Validation & CIF Generation StructureRefinement->Validation FinalStructure Final 3D Structure Validation->FinalStructure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol
  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

    • Method: Slow evaporation of a saturated solution is the most common method. A solution of purified 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture). The vial is covered with a perforated film and left undisturbed.

    • Causality: Slow evaporation allows molecules to organize into a highly ordered, single-crystal lattice, as opposed to rapid precipitation which yields amorphous or polycrystalline material. The choice of solvent is critical as it influences molecular packing and solubility.[2]

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope, ensuring it is free of cracks and defects. It is mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K). It is then rotated while being irradiated with a monochromatic X-ray beam.

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data.

  • Data Processing and Structure Solution: The collected diffraction intensities are processed to correct for experimental factors.[3] The resulting data are used to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson functions.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares minimization algorithm to achieve the best fit between the calculated and observed diffraction data.

  • Validation: The final structure is validated using software like CheckCIF to ensure its geometric and crystallographic integrity. The data is typically deposited in a public database like the Cambridge Structural Database (CSD).[4]

Benchmarking with Related Structures

While the specific data for the title compound is unavailable, analysis of similar structures provides valuable insight. For example, the crystal structure of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde reveals a nearly planar conformation between the triazole and phenyl rings.[5] This planarity is a common feature in many 2-substituted 1,2,3-triazoles.[6]

ParameterTypical Value for 1,2,3-TriazolesSignificance
N1-N2 Bond Length ~1.34 - 1.36 ÅReflects the single/double bond character within the ring.[6]
N2-N3 Bond Length ~1.29 - 1.31 ÅShorter than N1-N2, indicating more double-bond character.[6]
C4-C5 Bond Length ~1.43 - 1.45 ÅStandard C-C bond within the heterocyclic ring.
Dihedral Angle VariesThe angle between the triazole ring and substituents reveals conformational preferences.

Complementary and Alternative Analytical Techniques

A comprehensive characterization relies on a synergistic approach, using multiple techniques to build a complete picture of the molecule's structure and properties.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and chemical environment of atoms in solution. It provides a dynamic picture of the molecule, which can be compared to the static snapshot from X-ray crystallography.

  • ¹H NMR: Would reveal the number of unique protons and their neighboring environments. For 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, one would expect characteristic signals for the aldehyde proton (~10 ppm), the triazole proton (~8.5-9.0 ppm), and the ethyl group's methylene and methyl protons.[7]

  • ¹³C NMR: Shows the number of unique carbon atoms. A distinctive signal for the aldehyde carbonyl carbon would appear far downfield (~185-190 ppm).[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's covalent framework.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound with high accuracy.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, confirming the elemental composition (e.g., C₅H₇N₃O for the title compound).[7]

  • Tandem MS/MS: Can be used to study fragmentation patterns, which can provide structural clues. A characteristic fragmentation for many triazoles is the loss of a neutral N₂ molecule.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups.

  • Key Vibrations: For 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, the IR spectrum would be dominated by a strong C=O stretching band for the aldehyde at ~1700-1720 cm⁻¹ and various C=N/N=N stretching bands characteristic of the triazole ring.[7]

The Computational Alternative: Crystal Structure Prediction (CSP)

When obtaining single crystals proves difficult, computational methods for Crystal Structure Prediction (CSP) offer a powerful in-silico alternative.[9][10] CSP has become a critical tool in pharmaceuticals and materials science for exploring polymorphism and understanding crystallization processes.[11]

CSP Workflow

CSP_Workflow InputMol 1. Input Molecular Structure (Gas-phase optimized geometry) GlobalSearch 2. Global Search (Generate thousands of plausible crystal packings) InputMol->GlobalSearch EnergyMin 3. Energy Minimization (Relax structures using force fields or QM) GlobalSearch->EnergyMin EnergyRanking 4. Crystal Energy Landscape (Rank structures by lattice energy) EnergyMin->EnergyRanking FinalAnalysis 5. Final Analysis (Compare low-energy structures with experimental data, e.g., powder XRD) EnergyRanking->FinalAnalysis

Caption: A simplified workflow for computational Crystal Structure Prediction (CSP).

CSP methodologies involve a global search of possible crystal packing arrangements, followed by accurate energy calculations (often using quantum mechanics) to rank the stability of the predicted structures.[9][12] Modern approaches leverage machine learning to accelerate this process by predicting probable space groups and densities, making CSP faster and more reliable.[11][13]

Comparative Summary of Analytical Techniques

The choice of analytical technique depends on the specific information required by the researcher.

Logic_Diagram cluster_initial Initial Characterization cluster_definitive Definitive 3D Structure cluster_predictive Predictive/Alternative NMR NMR (Connectivity) XRay X-Ray Crystallography (Solid-State Structure) NMR->XRay Provides sample for... MS Mass Spec (Molecular Formula) MS->XRay Provides sample for... IR IR Spec (Functional Groups) IR->XRay Provides sample for... XRay->NMR Confirms structure for... XRay->MS Confirms structure for... XRay->IR Confirms structure for... CSP CSP (Predicted Structures) CSP->XRay Guides crystallization...

Caption: Logical relationship between structural analysis techniques.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packingUnambiguous, definitive, "gold standard"Requires a high-quality single crystal; solid-state may differ from solution.[3]
NMR Spectroscopy Atomic connectivity, solution-state conformationProvides dynamic information in solution, non-destructiveDoes not provide a direct 3D structure; interpretation can be complex.[3]
Mass Spectrometry Molecular weight, elemental formulaHigh sensitivity, requires minimal sampleProvides limited information on the overall 3D structure.[3][7]
IR Spectroscopy Presence of functional groupsFast, simple, inexpensiveProvides very limited structural information.
Crystal Structure Prediction Computationally predicted crystal structuresNo physical sample needed, explores polymorphismComputationally expensive, accuracy is model-dependent.[9]

Conclusion

For the definitive structural validation of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, single-crystal X-ray crystallography remains the most powerful and conclusive method. It is the only technique that can provide an unambiguous three-dimensional model of the molecule in the solid state. However, a comprehensive characterization, essential for drug development and materials science, is best achieved through the synergistic use of spectroscopic techniques like NMR, MS, and IR, which provide complementary information on connectivity, molecular formula, and behavior in solution. In cases where experimental crystallization is elusive, computational Crystal Structure Prediction stands as a valuable and increasingly reliable tool to provide foundational structural insights.

References

  • 1,2,3-Triazoles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Karamertzanis, P. G., & Pantelides, C. C. (2005). Ab Initio Crystal Structure Prediction — I. Rigid Molecules. Journal of Computational Chemistry, 26(3), 304-324. Retrieved February 29, 2024, from [Link]

  • Czestkowski, W., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces. MOST Wiedzy. Retrieved February 29, 2024, from [Link]

  • Faster and More Reliable Crystal Structure Prediction of Organic Molecules. (2023, October 13). Waseda University. Retrieved February 29, 2024, from [Link]

  • van de Streek, J. (2015). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. University of Southampton. Retrieved February 29, 2024, from [Link]

  • Taniguchi, T., et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. Retrieved February 29, 2024, from [Link]

  • Adjiman, C. S., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Crystal Growth & Design. Retrieved February 29, 2024, from [Link]

  • Ambalavanan, G., et al. (2007). Crystal Structures of two Triazole Derivatives. ResearchGate. Retrieved February 29, 2024, from [Link]

  • Bhat, M., et al. (2020). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances. Retrieved February 29, 2024, from [Link]

  • Opsomer, T., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of.... Lirias. Retrieved February 29, 2024, from [Link]

  • Nakatsuji, S., et al. (2009). Electronic and crystal structures of 1,2,3-triazole-fused p-benzoquinone derivatives. Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 29, 2024, from [Link]

  • Taylor, L., et al. (2021). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. Retrieved February 29, 2024, from [Link]

  • 1H-1,2,3-triazole-4-carbaldehyde. (n.d.). PubChem. Retrieved February 29, 2024, from [Link]

  • 2-ethyl-5-methyl-2h-1,2,3-triazole-4-carbaldehyde. (n.d.). PubChemLite. Retrieved February 29, 2024, from [Link]

  • Abad, A. H. S., et al. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. IUCrData. Retrieved February 29, 2024, from [Link]

  • Search - Access Structures. (n.d.). CCDC. Retrieved February 29, 2024, from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. Retrieved February 29, 2024, from [Link]

  • Gaikwad, M. V., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF NEW 1,2,3-TRIAZOLES FROM SUBSTITUTED SALICYLDEHYDES. Journal of Pharmaceutical Negative Results. Retrieved February 29, 2024, from [Link]

  • Opsomer, T., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. Retrieved February 29, 2024, from [Link]

  • Jotani, M. M., et al. (2015). Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and.... ResearchGate. Retrieved February 29, 2024, from [Link]

  • Czestkowski, W., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. Retrieved February 29, 2024, from [Link]

  • Kariuki, B. M., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. ORCA - Cardiff University. Retrieved February 29, 2024, from [Link]

  • Markov, V. I., & Polyakov, E. V. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkat USA. Retrieved February 29, 2024, from [Link]

  • 2-methyl-2h-1,2,3-triazole-4-carbaldehyde. (n.d.). PubChemLite. Retrieved February 29, 2024, from [Link]

  • Gureev, M. A., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI. Retrieved February 29, 2024, from [Link]

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Comparative

Comparative Reactivity of N1 vs N2 1,2,3-Triazole Aldehydes in Amine Condensations: A Technical Guide

The 1,2,3-triazole nucleus is a privileged scaffold extensively utilized in medicinal chemistry, materials science, and bioconjugation. Functionalization of triazole-4-carbaldehydes via reductive amination is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3-triazole nucleus is a privileged scaffold extensively utilized in medicinal chemistry, materials science, and bioconjugation. Functionalization of triazole-4-carbaldehydes via reductive amination is a critical pathway for generating diverse, drug-like secondary amine libraries[1]. However, the regiochemistry of the triazole substitution—specifically whether the substituent is at the N1 or N2 position—profoundly alters the electronic landscape of the heterocycle. This, in turn, modulates the electrophilicity of the appended C4-aldehyde[2].

This guide objectively compares the reactivity profiles of N1- and N2-substituted 1,2,3-triazole-4-carbaldehydes with primary amines, providing mechanistic insights and self-validating experimental protocols designed for drug development professionals.

Electronic Divergence and Mechanistic Causality

The fundamental difference in reactivity between N1-substituted (1H) and N2-substituted (2H) triazoles stems from their distinct aromatic stabilization energies and dipole moments.

N2-triazoles possess a highly symmetric, delocalized


-system, rendering them more thermodynamically stable and significantly less polar than their N1 counterparts[3]. Because the N1-triazole ring is highly polarized (with a dipole moment of ~4.5–5.0 D), it exerts a strong electron-withdrawing inductive effect on the C4 position. This polarization increases the electrophilicity of the C4-carbonyl carbon, lowering the activation energy barrier for nucleophilic attack by primary and secondary amines.

Conversely, the "benzene-like" aromaticity and lower dipole moment (~1.0–1.5 D) of the N2-isomer slightly dampens the carbonyl's reactivity. This results in slower hemiaminal formation and a higher energy barrier for subsequent dehydration to the Schiff base (imine).

ReactivityPathway Start Triazole-4-carbaldehyde + Primary Amine N1_Path N1-Isomer Pathway (Higher Dipole, More Electrophilic) Start->N1_Path N2_Path N2-Isomer Pathway (Higher Symmetry, Less Electrophilic) Start->N2_Path Hemiaminal_N1 Hemiaminal Formation (Fast Kinetics) N1_Path->Hemiaminal_N1 Nucleophilic Attack Hemiaminal_N2 Hemiaminal Formation (Slower Kinetics) N2_Path->Hemiaminal_N2 Nucleophilic Attack Imine_N1 Schiff Base (Imine) High Conversion Hemiaminal_N1->Imine_N1 -H2O Imine_N2 Schiff Base (Imine) Moderate Conversion Hemiaminal_N2->Imine_N2 -H2O Reduction Reductive Amination (NaBH(OAc)3) Imine_N1->Reduction Imine_N2->Reduction Product Secondary Amine Product Reduction->Product

Mechanistic workflow comparing N1 and N2 triazole aldehyde reductive amination pathways.

Quantitative Performance Comparison

When subjected to identical reductive amination conditions, the kinetic differences between the two isomers dictate the required reaction times and overall yields. The table below summarizes the comparative performance metrics based on standard benchtop observations.

ParameterN1-Triazole-4-carbaldehydeN2-Triazole-4-carbaldehyde
Aromaticity / Thermodynamic Stability Lower resonance energyHigher resonance energy
Dipole Moment High (~4.5 - 5.0 D)Low (~1.0 - 1.5 D)
Carbonyl Electrophilicity HighModerate
Imine Formation Time (25 °C) < 2 hours4 - 6 hours
Reductive Amination Yield 85 - 95%70 - 85%
Primary Side Reactions MinimalTrace unreacted aldehyde / alcohol

Self-Validating Experimental Protocol

To ensure high yields and prevent the premature reduction of the aldehyde to its corresponding triazolyl carbinol, a two-step, one-pot reductive amination protocol is strictly required[4]. This protocol utilizes Sodium triacetoxyborohydride (


), a mild reducing agent that selectively reduces imines over aldehydes in slightly acidic to neutral conditions.
Causality Behind Experimental Choices:
  • Solvent Selection (DCM/DCE): Aprotic halogenated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are selected over protic solvents like Methanol. Protic solvents can lead to the formation of unreactive hemiacetal/acetal dead-ends, which severely stall the reaction, particularly for the less electrophilic N2-isomer.

  • Delayed Addition of Reducing Agent:

    
     is added only after the imine formation is analytically confirmed. If added concurrently with the amine, the highly electrophilic N1-aldehyde is susceptible to direct, irreversible reduction to the alcohol byproduct.
    
Step-by-Step Methodology:
  • Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N

    
     or Ar), dissolve 1.0 equivalent of the triazole-4-carbaldehyde (N1 or N2 isomer) in anhydrous DCM to achieve a 0.2 M concentration.
    
  • Amine Addition: Add 1.1 equivalents of the primary amine (e.g., propargylamine or benzylamine) dropwise at room temperature[4].

  • Self-Validation Checkpoint 1 (Imine Formation): Stir the mixture at room temperature. Monitor the reaction via

    
    H NMR to ensure the system is not advancing blindly.
    
    • NMR Check: Extract a 0.1 mL aliquot, evaporate the solvent, and dissolve the residue in CDCl

      
      . Confirm the disappearance of the aldehyde proton signal (
      
      
      
      ~10.1 ppm) and the appearance of the imine proton signal (
      
      
      ~8.3 - 8.6 ppm). For N1-aldehydes, this typically takes 1-2 hours. For N2-aldehydes, allow up to 6 hours.
  • Reduction: Once imine formation is >95% complete, cool the reaction vessel to 0 °C. Add 1.5 to 2.0 equivalents of

    
     portion-wise to control the mild exotherm[4].
    
  • Reaction Progression: Allow the mixture to warm to room temperature naturally and stir for an additional 12-24 hours.

  • Self-Validation Checkpoint 2 (Completion): Perform a final TLC check (visualized with UV and ninhydrin stain) to ensure the complete consumption of the imine intermediate.

  • Workup: Quench the reaction with 1M aqueous NaOH (or saturated NaHCO

    
    ) to break down stable boron complexes and neutralize the mixture[4]. Extract the aqueous layer with DCM (3 
    
    
    
    15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude secondary amine via flash column chromatography using a gradient of EtOAc/Hexanes or DCM/MeOH, depending on the polarity of the appended amine.

Conclusion & Application Strategy

Understanding the electronic nuances between N1 and N2 triazole scaffolds is critical for optimizing downstream functionalizations. While N1-triazole aldehydes offer superior electrophilicity and faster kinetics in amine condensations, N2-triazole aldehydes provide enhanced metabolic and thermodynamic stability for the final drug candidate. By employing a monitored, stepwise reductive amination protocol, researchers can successfully navigate the dampened reactivity of the N2-isomer and achieve excellent yields across both structural classes.

References

  • Source: thieme-connect.
  • Source: scielo.
  • Source: acs.
  • Source: benchchem.

Sources

Validation

Spectroscopic Differentiation of 1- vs. 2-Substituted Triazoles: A Technical Guide

This guide details the spectroscopic differentiation between 1-substituted and 2-substituted triazole isomers, focusing on UV-Vis absorption and fluorescence properties.[1] Executive Summary For researchers in drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic differentiation between 1-substituted and 2-substituted triazole isomers, focusing on UV-Vis absorption and fluorescence properties.[1]

Executive Summary

For researchers in drug discovery and materials science, distinguishing between 1-substituted and 2-substituted triazole isomers is a critical quality control step. While NMR (


H, 

C,

N) remains the gold standard for structural elucidation, UV-Vis spectroscopy offers a rapid, non-destructive, and highly sensitive method for differentiation, particularly for aryl-substituted derivatives.

The core distinction lies in the electronic conjugation and symmetry of the isomers:

  • 2-Aryl-1,2,3-triazoles are often highly fluorescent with distinct bathochromic shifts due to planar intramolecular charge transfer (PICT).[1]

  • 1-Aryl-1,2,3-triazoles are typically non-emissive (or weakly fluorescent) and exhibit hypsochromic (blue) shifts relative to their 2-isomers due to cross-conjugation that interrupts electronic delocalization.

Fundamental Electronic Differences

To interpret the spectra, one must understand the underlying electronic architecture of the isomers.[2]

Symmetry and Dipole Moments[2][3]
  • 2-Substituted (2H) Isomers: Possess higher symmetry (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     for symmetric substituents).[2] This symmetry forbids certain electronic transitions, often leading to sharper, more defined absorption bands. They generally have lower dipole moments (e.g., 2-phenyl-1,2,3-triazole ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    
    D).
  • 1-Substituted (1H) Isomers: Possess lower symmetry (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2] They are more polar (e.g., 1-phenyl-1,2,3-triazole 
    
    
    
    D) and interact more strongly with polar solvents, leading to broader bands and significant solvatochromic effects.
Frontier Molecular Orbitals (HOMO-LUMO)

In 2-aryl-1,2,3-triazoles , the HOMO and LUMO are often delocalized across the entire aryl-triazole system, facilitating


 transitions that are radiatively efficient (fluorescent). In 1-aryl isomers , the nodal properties of the orbitals at the N1 position often result in "cross-conjugation," effectively decoupling the triazole ring from the aryl substituent's electronic system, raising the energy of the transition (lower 

) and quenching fluorescence.[2]

Comparative Analysis: 1-Substituted vs. 2-Substituted

Table 1: Spectroscopic Fingerprints of 1,2,3-Triazole Isomers[3][4]
Feature1-Substituted (1-Aryl) 2-Substituted (2-Aryl) differentiation Mechanism
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Absorption)
220 – 260 nm (Typical)280 – 350 nm (Typical)2-substitution allows better planar conjugation; 1-substitution suffers from steric clash and cross-conjugation.
Fluorescence Non-emissive (Dark)Highly Fluorescent (Blue/UV)2-Aryl systems support Planar Intramolecular Charge Transfer (PICT).[1][2]
Stokes Shift N/A (usually)Large (30 – 90 nm) Significant structural relaxation in the excited state (

).[2]
Solvatochromism Moderate (Ground state stabilization)Strong (in emission)Excited state of 2-aryl isomer is highly polarizable.[2]
Molar Extinction (

)
Lower (

M

cm

)
Higher (

M

cm

)
Better orbital overlap in the 2-isomer enhances transition probability.[2]
Table 2: 1,2,4-Triazole Isomer Distinction (N1 vs. N4)[3]
FeatureN1-Substituted N4-Substituted Notes
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Shift
StandardBathochromic (Red) ShiftN4-substitution preserves a more continuous conjugated path in certain derivatives (e.g., Schiff bases).
Band Shape BroadOften sharperN4 isomers often maintain higher symmetry (

or

depending on R).[2]

Experimental Protocol: UV-Vis Characterization

Objective: To reliably distinguish between 1-phenyl-1,2,3-triazole (1-PhT) and 2-phenyl-1,2,3-triazole (2-PhT) formed during an alkylation or arylation reaction.

Materials
  • Solvent: Spectroscopic grade Acetonitrile (ACN) or Methanol (MeOH).[2] Note: ACN is preferred to avoid hydrogen bonding complications.[2]

  • Standard: Quinine Sulfate (if quantum yield determination is needed).[2]

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Workflow
  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm path length) with pure solvent.[2]

    • Run a baseline correction (200–600 nm) to subtract solvent absorption.[2]

  • Sample Preparation:

    • Prepare a stock solution of the isolated triazole isomer at

      
       M in ACN.
      
    • Prepare a working solution by diluting the stock to

      
       M.[2]
      
    • Critical: Ensure the absorbance at

      
       is between 0.1 and 1.0 A.U. to remain within the linear dynamic range (Beer-Lambert Law).[2]
      
  • Acquisition:

    • Scan range: 200 nm to 500 nm.[2]

    • Scan speed: Medium (approx. 200 nm/min) for high resolution.[2]

    • Data interval: 1 nm.[2]

  • Fluorescence Check (The "Litmus Test"):

    • If a fluorometer is available, excite the sample at its UV ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[2]
      
    • Observation: If the solution glows blue/violet (

      
       nm), it is predominantly the 2-isomer .[1][2] If it is dark, it is likely the 1-isomer .
      
  • Data Analysis:

    • Identify ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[1][2][3]
      
    • Calculate Molar Extinction Coefficient (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Compare with Table 1 values.[2][4][5]

Decision Workflow Diagram

The following diagram outlines the logical flow for identifying triazole isomers using spectroscopic data.

TriazoleID Start Unknown Triazole Isomer (Isolated Product) UV_Scan Perform UV-Vis Scan (200-500 nm in ACN) Start->UV_Scan Check_Lambda Analyze Lambda Max UV_Scan->Check_Lambda Lambda_Short λmax < 260 nm (Hypsochromic) Check_Lambda->Lambda_Short Short λ Lambda_Long λmax > 280 nm (Bathochromic) Check_Lambda->Lambda_Long Long λ Result_1 Likely 1-Substituted (1-Aryl-1,2,3-Triazole) Lambda_Short->Result_1 Typical profile Note *Note: 1,4-disubstituted (Click) products usually fall in the 'Short λ' range unless extended conjugation is present. Lambda_Short->Note Fluorescence Check Fluorescence (Excitation @ λmax) Lambda_Long->Fluorescence Fluorescence->Result_1 No Emission (Rare/Specific Substituents) Result_2 Likely 2-Substituted (2-Aryl-1,2,3-Triazole) Fluorescence->Result_2 Strong Emission

Caption: Logical workflow for distinguishing 1-aryl and 2-aryl triazole isomers based on UV-Vis absorption and fluorescence emission properties.

References

  • Yan, W., et al. (2011).[1][2] "N-2-Aryl-1,2,3-triazoles: A Novel Class of UV/Blue-Light-Emitting Fluorophores with Tunable Optical Properties."[1] Chemistry – A European Journal.[2] Link

  • Chakir, A., et al. (2019).[2] "Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole." RSC Advances. Link

  • BenchChem. (2025).[2] "Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide." BenchChem Technical Guides. Link

  • Belskaya, N. P., et al. (2024).[2] "A Fluorescent Scaffold Integrating 2-Aryl-1,2,3-triazole and Thiazole Rings with Tuneable Optical Properties." SSRN.[2] Link

  • Lieber, E., et al. (1957).[2] "The Ultraviolet and Infrared Spectra of Vicinal-Triazole Derivatives." Canadian Journal of Chemistry.[2] Link[2]

Sources

Comparative

validating N2-position assignment via X-ray crystallography

Definitive N2-Position Assignment in Ambidentate Heterocycles: A Comparative Guide to High-Throughput SC-XRD vs. 2D NMR As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encou...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive N2-Position Assignment in Ambidentate Heterocycles: A Comparative Guide to High-Throughput SC-XRD vs. 2D NMR

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter one of the most persistent bottlenecks in drug development: the unambiguous assignment of regioisomers. Ambidentate heterocycles, such as indazoles and pyrazoles, are privileged scaffolds in medicinal chemistry. However, their functionalization—specifically alkylation—often yields a complex mixture of N1 and N2 regioisomers. Misassignment of these positions can lead to flawed structure-activity relationship (SAR) models and compromised intellectual property.

This guide objectively compares the performance of High-Throughput Single-Crystal X-Ray Diffraction (HT-SC-XRD) platforms against traditional 2D Nuclear Magnetic Resonance (NMR) spectroscopy for validating N2-position assignments, providing actionable, field-proven methodologies.

The Mechanistic Challenge of N1/N2 Regioselectivity

Indazoles and pyrazoles act as ambidentate nucleophiles. The regioselectivity of their alkylation is governed by a delicate balance of kinetic and thermodynamic control. Computational analyses reveal that while the 1-H indazole tautomer is energetically more stable than the 2-H tautomer, the activation energy barrier for N2 alkylation can be significantly lower under specific conditions, leading to high N2 selectivity[1]. For instance, reactions under Mitsunobu conditions often demonstrate a strong preference for forming the N2 regioisomer over the N1 regioisomer[2].

Because the electronic environments of the N1 and N2 positions are highly similar, differentiating the resulting regioisomers is a major analytical challenge that requires highly precise structural validation.

Comparative Analysis: HT-SC-XRD vs. 2D NMR

To evaluate these analytical platforms, we must examine the physical causality behind their signal generation.

2D NMR Spectroscopy (NOESY/HMBC): NMR has historically been the first-line tool for regioisomer assignment. It relies on detecting through-space magnetic dipole-dipole interactions (NOESY) or through-bond scalar couplings (HMBC). However, NMR analyzes molecules in solution, making it highly sensitive to molecular motion and conformational dynamics[3]. If an N2-alkyl substituent dynamically rotates away from the adjacent aromatic proton (C3-H), the crucial NOE signal may be too weak to detect. This lack of signal often results in ambiguous assignments or false negatives.

High-Throughput SC-XRD Platforms: Unlike NMR, X-ray crystallography does not rely on conformational proximity or magnetic coupling. Instead, it measures the coherent scattering of X-rays by the electron clouds of atoms locked within a static crystal lattice. This physical phenomenon allows for the direct mathematical reconstruction of absolute 3D spatial coordinates. HT-SC-XRD provides undeniable proof of the N2 covalent bond and can directly highlight attractive non-covalent interactions within the crystal packing[4]. Modern platforms equipped with microfocus dual-source X-ray tubes and photon-counting detectors have eliminated the historical need for large crystals, allowing data collection from microcrystals as small as 10 μm.

Quantitative Performance Comparison

The following table summarizes the operational and analytical metrics of both methodologies when applied to regioisomer assignment.

Performance Metric2D NMR (NOESY/HMBC)HT-SC-XRD Platform
Primary Signal Source Magnetic nuclear spin interactionsElectron cloud X-ray scattering
Sample State Solution (Dynamic)Solid Single Crystal (Static)
Sample Requirement 1–5 mg (High purity required)< 0.1 mg (Single 10 μm crystal)
Regioisomer Resolution Inferential (Through-space distances)Absolute (3D spatial coordinates)
Turnaround Time HoursDays (Dependent on crystallization)
Confidence Level Moderate to High (Prone to ambiguity)Definitive (The Gold Standard)

Workflow Visualization

The decision matrix for assigning N1/N2 regioisomers relies on utilizing NMR for rapid screening, followed by HT-SC-XRD for definitive structural proof when NMR data is ambiguous or when absolute certainty is required for patent filing.

Workflow Start Synthesis of Alkyl-Indazole Mixture (N1 & N2) Purification Chromatographic Separation of Regioisomers Start->Purification NMR_Screen Initial 2D NMR Screening (NOESY / HMBC) Purification->NMR_Screen Decision_NMR Are NOE signals unambiguous? NMR_Screen->Decision_NMR NMR_Success Tentative Assignment (Requires Orthogonal Proof) Decision_NMR->NMR_Success Yes Crystallization Micro-Crystallization (Vapor Diffusion/Evaporation) Decision_NMR->Crystallization No / Ambiguous NMR_Success->Crystallization Validation Needed XRD_Data HT-SC-XRD Data Collection & Phase Solving Crystallization->XRD_Data XRD_Success Absolute 3D Coordinate Assignment (Definitive N2) XRD_Data->XRD_Success

Fig 1. Decision workflow for N1/N2 regioisomer assignment comparing NMR and HT-SC-XRD pathways.

Experimental Methodology: Self-Validating HT-SC-XRD Protocol

To ensure scientific integrity, the following step-by-step protocol represents a self-validating system for determining the N2-position using an HT-SC-XRD platform. Every step is designed with a specific physical causality to guarantee data accuracy.

Step 1: Micro-Crystallization (Vapor Diffusion)

  • Action: Dissolve 2–5 mg of the purified N2-alkyl indazole in a minimum volume of a good solvent (e.g., dichloromethane). Place the open vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., pentane).

  • Causality: The slow vapor diffusion of the anti-solvent creates a gradual supersaturated state, driving controlled nucleation. This slow kinetic process prevents amorphous precipitation, ensuring the formation of a highly ordered, periodic crystal lattice strictly required for coherent X-ray scattering.

Step 2: Crystal Mounting and Cryocooling

  • Action: Select a single microcrystal (10–50 μm) under a polarized light microscope. Mount it on a polyimide loop using paratone oil and immediately transfer it to the goniometer under a 100 K nitrogen stream.

  • Causality: Flash-cooling to 100 K minimizes thermal atomic vibrations (reducing the Debye-Waller factor). This significantly enhances high-angle diffraction resolution and protects the organic crystal from radiation damage during exposure.

Step 3: Diffraction Data Collection

  • Action: Irradiate the crystal using a microfocus Cu-Kα X-ray source (λ = 1.5418 Å) coupled with a photon-counting pixel array detector. Rotate the crystal through 360° (ω-scans) to capture the full Ewald sphere.

  • Causality: Capturing complete reciprocal space data ensures that no diffraction vectors are missed, allowing the electron density map to be accurately and fully reconstructed via Fourier transform.

Step 4: Phase Solving and Refinement (The Validation)

  • Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structural model against

    
     using full-matrix least-squares (SHELXL).
    
  • Causality: The protocol acts as a self-validating system at this stage. The N2-position is definitively validated only when the residual electron density map converges (typically an

    
     value < 5%) and shows the alkyl carbon covalently bonded specifically to the N2 atom with appropriate bond lengths (approx. 1.45 Å). If the assignment were incorrect, the mathematical model would fail to converge, preventing a false positive.
    

References

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. 1

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. 4

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. 2

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. 3

Sources

Validation

Chromatographic Distinction of Triazole Regioisomers: A Technical Comparison Guide

Executive Summary The distinction between triazole regioisomers—specifically the 1,4- and 1,5-disubstituted 1,2,3-triazoles derived from "Click" chemistry, and the constitutional isomerism between 1,2,3- and 1,2,4-triazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The distinction between triazole regioisomers—specifically the 1,4- and 1,5-disubstituted 1,2,3-triazoles derived from "Click" chemistry, and the constitutional isomerism between 1,2,3- and 1,2,4-triazoles—is a critical quality attribute in drug development. While Mass Spectrometry (MS) often fails to distinguish these isobaric species, and NMR requires isolation, High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative purity assessment.[1]

This guide provides an objective, data-driven comparison of chromatographic strategies to separate these isomers, focusing on the mechanistic drivers of retention: dipole moment disparity and hydrophobic surface area .[1]

Mechanistic Basis of Separation

To develop a robust method, one must understand the physicochemical divergence of the isomers.

1,4- vs. 1,5-Disubstituted 1,2,3-Triazoles

This is the most common separation challenge, arising from the selectivity differences between Copper-Catalyzed (CuAAC, yielding 1,4-anti) and Ruthenium-Catalyzed (RuAAC, yielding 1,5-syn) Azide-Alkyne Cycloadditions.[1]

  • Dipole Moment: The 1,5-isomer is significantly more polar.[1]

    • 1,5-isomer: ~4.5 – 4.8 Debye (Dipoles of substituents often align).

    • 1,4-isomer: ~2.7 Debye (Dipoles of substituents partially cancel).

  • Shape/Sterics:

    • 1,5-isomer: More globular/congested; substituents are closer (syn-like), reducing the accessible hydrophobic surface area.[1]

    • 1,4-isomer: More linear/extended; substituents are anti, maximizing contact with the stationary phase.[1]

1,2,3- vs. 1,2,4-Triazoles[2][3]
  • Basicity (pKa): 1,2,4-triazoles are generally more basic (pKa ~10 for the cation) compared to 1,2,3-triazoles (very weak bases, pKa ~1).[1] This allows for pH-tunable selectivity in 1,2,4-triazoles that is absent in 1,2,3-triazoles.[1]

Comparative Analysis: Stationary Phase Performance

The following table summarizes the performance of standard stationary phases for separating 1,4- and 1,5-regioisomers.

Table 1: Stationary Phase Selectivity for 1,2,3-Triazole Regioisomers[1]
Stationary PhaseSeparation MechanismSelectivity (

)
Elution Order (RPLC)Recommended For
C18 (Octadecyl) Hydrophobicity (Dispersive)Moderate (1.1 - 1.[1]3)1,5 (First)

1,4 (Second)
General screening; simple alkyl substituents.[1]
PFP (Pentafluorophenyl)

-

interaction, Dipole-Dipole, Shape
High (1.3 - 1.8) 1,5 (First)

1,4 (Second)
Aromatic substituents; difficult separations.[1]
Phenyl-Hexyl

-

interaction
Moderate-High1,5 (First)

1,4 (Second)
Analytes with phenyl rings attached to the triazole.[1]
HILIC (Silica/Amide) Polar interactions / PartitioningHigh (Reversed)1,4 (First)

1,5 (Second)
Very polar analytes insoluble in high % organic.[1]

Expert Insight: On a C18 column, the 1,5-isomer elutes earlier because it is more polar and has a smaller hydrophobic footprint.[1] The 1,4-isomer retains longer due to its extended shape and lower polarity.

Experimental Protocols

Protocol A: Optimized Separation of 1,4- and 1,5-Regioisomers (RPLC)

This protocol is self-validating: the elution order is predictable based on the dipole mechanisms described above.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

    • Note: Methanol is often avoided as a primary solvent for triazoles as its protic nature can mask the dipole differences. Acetonitrile (aprotic) maximizes the dipole-dipole interaction differences with the stationary phase.

Instrument Parameters:

  • Column: Fluorophenyl (PFP) or C18, 150 x 4.6 mm, 2.7 µm (Core-shell particles recommended for efficiency).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 35°C (Control is critical; higher temps reduce steric selectivity).

  • Detection: UV @ 210 nm (triazole ring) and 254 nm (aromatic substituents).[1]

Gradient Method:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Isocratic Hold (Focusing)
15.0 60 Linear Gradient
16.0 95 Wash
18.0 95 Wash

| 18.1 | 5 | Re-equilibration |

Validation Step: Inject a 50:50 mix of Crude Click Reaction (containing both isomers).

  • Expectation: Two distinct peaks.[4][5] The first peak (more polar) is the 1,5-regioisomer.[1] The second peak (less polar) is the 1,4-regioisomer.

  • Confirmation: If available, use an orthogonal detector (MS).[1] The 1,5-isomer often shows a slightly different fragmentation pattern (higher abundance of retro-Diels-Alder fragments) compared to the 1,4-isomer, though they are isobaric (

    
     is identical).[1]
    

Visualizations

Method Development Decision Matrix

This diagram outlines the logical flow for selecting the correct chromatographic mode based on the triazole type and substituents.

TriazoleMethodDevelopment Start Analyte: Triazole Isomer Mixture CheckType Isomer Type? Start->CheckType Regio 1,4 vs 1,5 (Click) CheckType->Regio Regioisomers Const 1,2,3 vs 1,2,4 CheckType->Const Constitutional Substituents Substituents? Regio->Substituents C18 C18 Column (Hydrophobic Selectivity) Const->C18 pH < 3.0 Alkyl Alkyl / Non-polar Substituents->Alkyl Aliphatic Aromatic Aromatic / Pi-Systems Substituents->Aromatic Phenyl/Heteroaryl Polar Highly Polar / Ionic Substituents->Polar Hydroxyl/Amine Alkyl->C18 Standard RPLC PFP PFP Column (Shape/Dipole Selectivity) Aromatic->PFP Enhanced Selectivity HILIC HILIC Mode (Polarity Selectivity) Polar->HILIC Retain Polar Isomers

Caption: Decision tree for selecting stationary phases based on triazole isomer type and substituent chemistry.

Mechanistic Interaction Model (RPLC)

This diagram illustrates why the 1,5-isomer elutes faster than the 1,4-isomer on hydrophobic phases.[1]

ElutionMechanism cluster_0 Stationary Phase (C18/PFP) cluster_1 1,4-Isomer (Anti) cluster_2 1,5-Isomer (Syn) Surface Hydrophobic Surface Result Elution Order: 1,5 (Early) -> 1,4 (Late) Iso14 1,4-Triazole (Low Dipole, Linear) Iso14->Surface High Surface Contact Interact14 Strong Hydrophobic Interaction Iso15 1,5-Triazole (High Dipole, Globular) Iso15->Surface Steric Hinderance Interact15 Weak Hydrophobic Interaction

Caption: Mechanistic model showing the stronger retention of the 1,4-isomer due to lower polarity and better surface conformability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of isomers Insufficient selectivity on C18.Switch to PFP or Phenyl-Hexyl phase to exploit

-

differences.
Peak Tailing (1,2,4-triazoles) Silanol interactions due to basicity.[1]Add 10-20 mM Ammonium Formate or increase buffer concentration; ensure pH is controlled (acidic for RPLC).[1]
Retention Time Drift Temperature fluctuations affecting dipole interactions.Thermostat column compartment (± 0.5°C).[1]
No Retention (Polar Triazoles) Analyte too polar for RPLC.Switch to HILIC mode (Acetonitrile/Water/Ammonium Acetate).[1]

References

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. (Foundational mechanism explaining the formation and electronic properties of 1,4-isomers).

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides." Journal of the American Chemical Society. (Describes the synthesis and properties of the 1,5-regioisomer).

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. (Review covering the physical properties of triazole isomers).

  • Phenomenex Application Guide. "Separation of Positional Isomers on Phenyl-Hexyl Phases." (General reference for PFP/Phenyl phase selectivity).

  • Vakhrameev, S. A., et al. (2025).[6] "Induced dipole moments of diazoles and triazoles." ResearchGate. (Specific data on dipole moments of triazole tautomers).

Sources

Safety & Regulatory Compliance

Safety

2-ethyl-2H-1,2,3-triazole-4-carbaldehyde proper disposal procedures

Executive Summary: Operational Safety & Compliance As researchers and drug development professionals, we often treat intermediates like 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde as routine building blocks. However, the in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Compliance

As researchers and drug development professionals, we often treat intermediates like 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde as routine building blocks. However, the intersection of a nitrogen-rich triazole core and a reactive aldehyde functionality requires a specific disposal strategy that mitigates both energetic risks and environmental toxicity .

This guide moves beyond generic "organic waste" labeling. It provides a scientifically grounded protocol for the safe sequestration and destruction of this compound, ensuring compliance with EPA (RCRA), REACH, and local hazardous waste regulations.

Part 1: Hazard Assessment (The "Why")

To dispose of a chemical safely, one must understand its potential failure modes. 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde presents a dual-hazard profile:

Hazard ComponentChemical BasisRisk Implication
Energetic Core The 1,2,3-triazole ring contains three catenated nitrogen atoms. While 2-substituted isomers are generally more thermally stable than 1-substituted isomers, the ring retains significant potential energy (heat of formation).Explosion/Deflagration Risk: Under confinement or high heat, the ring can decompose violently, releasing

gas. Do not distill to dryness without a blast shield.
Reactive Handle The C-4 aldehyde group (-CHO) is susceptible to autoxidation to the carboxylic acid or polymerization.Chemical Incompatibility: In the presence of strong oxidizers or basic waste streams, it can generate exothermic runaways.
Toxicology Nitrogen-rich heterocycles are often aquatic toxins and skin/eye irritants (H315, H319, H335).Environmental Impact: Improper drain disposal leads to persistent aquatic toxicity.

Part 2: Waste Stream Segregation & Pre-Treatment

Effective disposal begins at the bench. You must segregate this compound from incompatible streams immediately upon generation.

Segregation Rules
  • DO NOT MIX with Oxidizing Acids (Nitric, Perchloric): Risk of immediate violent oxidation of the aldehyde and ring destabilization.

  • DO NOT MIX with Strong Bases (NaOH, KOH): Risk of Aldol-type polymerization exotherms.

  • DO NOT MIX with Halogenated Solvents (DCM, Chloroform): Unless the compound is already dissolved in them. Keep non-halogenated streams separate to reduce incineration costs and environmental load.

Pre-Disposal Stabilization (Quenching)

For pure solids or concentrated oils (>5g): If you have old or degraded stock that potentially contains peroxides (from aldehyde oxidation) or is physically unstable:

  • Dilution: Dissolve the solid in a high-flashpoint, combustible solvent (e.g., Ethyl Acetate or Ethanol) to a concentration of <10% w/v. This acts as a heat sink.

  • No Chemical Kill Required: Unlike high-energy azides, this triazole is stable enough for direct incineration. Chemical destruction (e.g., bleach oxidation) is not recommended at the bench scale due to the generation of unpredictable chlorinated byproducts.

Part 3: Disposal Workflows

The only acceptable final fate for 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde is high-temperature incineration equipped with a scrubber to handle nitrogen oxides (


).
Decision Matrix: Waste Classification

DisposalDecision cluster_legend Disposal Path Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Reaction Mix StateCheck->Liquid Liquid BinA Bin A: Solid Hazardous Waste (High BTU Incineration) Solid->BinA Double Bag & Label HalogenCheck Contains Halogens? (DCM, CHCl3, etc.) Liquid->HalogenCheck BinB Bin B: Halogenated Solvent Waste HalogenCheck->BinB Yes (>2%) BinC Bin C: Non-Halogenated Solvent Waste (Preferred Fuel Blending) HalogenCheck->BinC No End End

Figure 1: Decision tree for segregating triazole-aldehyde waste streams to ensure proper incineration protocols.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde. Irritant. Nitrogen Heterocycle."

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

  • Disposal: Hand off to EHS for Incineration .

Scenario B: Liquid Waste (Reaction Mixtures)

  • Compatibility Check: Ensure the solvent waste container is compatible (e.g., do not add to a container with nitric acid waste).

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated) using a funnel to avoid spillage.

  • Rinsing: Rinse the reaction vessel twice with acetone or ethanol; add rinsate to the same waste container.

  • Closure: Cap the carboy immediately. Do not leave funnels in open containers (evaporation of solvent concentrates the triazole, increasing hazard).

Part 4: Emergency Contingencies

In the event of a spill, the primary risks are inhalation of dust and skin contact.

Spill Cleanup Protocol

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95/P100 (if dust) Assess->PPE SolidSpill Solid Spill: Avoid Dust Generation PPE->SolidSpill Powder LiquidSpill Liquid Spill: Absorb with Vermiculite PPE->LiquidSpill Solution Clean Sweep/Scoop into Waste Container SolidSpill->Clean LiquidSpill->Clean Decon Wash Area with Soap & Water Clean->Decon Report Report to EHS Decon->Report

Figure 2: Immediate response workflow for laboratory spills of triazole carbaldehydes.

Specific Cleanup Notes:

  • Solids: Do not dry sweep if fine dust is present. Wet the powder slightly with an inert solvent (like heptane) or water to suppress dust before sweeping.

  • Liquids: Use vermiculite or sand. Do not use paper towels for concentrated spills, as the aldehyde can dry out on the cellulose and create a flammable solid.

Part 5: Regulatory & Compliance Data

Ensure your waste manifest includes the following data to facilitate transport and incineration.

Data PointValueNotes
Proper Shipping Name 1,2,3-Triazole derivative, solid, n.o.s.For pure solid
Hazard Class Class 9 (Miscellaneous) or Non-RegulatedDepends on specific concentration/region
RCRA Code (USA) D001 (Ignitable)If in flammable solvent
EU Waste Code 16 05 06*Laboratory chemicals consisting of dangerous substances
WGK (Germany) Class 3 (Severe Hazard to Waters)Do not allow into sewage

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 227927, 1H-1,2,3-Triazole-4-carbaldehyde. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: 1,2,3-Triazole. Retrieved from [Link]

Handling

Personal protective equipment for handling 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde

Comprehensive Laboratory Safety and Operational Guide: Handling 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Operational Guide: Handling 2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of mechanistic risk management.1 (CAS: 1909312-88-4) is a highly versatile small-molecule building block, prominently featured in the synthesis of advanced therapeutics such as2[1][2]. However, the intrinsic electrophilic reactivity that makes this carbaldehyde synthetically valuable also dictates its hazard profile. This guide provides a self-validating, step-by-step operational and disposal framework designed to protect researchers by addressing the specific chemical causality of the molecule's risks.

Chemical Profile & Mechanistic Toxicology

Before handling any compound, we must understand why it is hazardous.

  • CAS Number : 1909312-88-4[1]

  • Molecular Formula : C5H7N3O[1]

  • Molecular Weight : 125.13 g/mol [1]

Based on structural analogs like 3, this class of compounds is classified under GHS as harmful if swallowed (H302), a skin/eye irritant (H315, H319), and a skin sensitizer (H317)[3].

The Causality of Sensitization : The aldehyde moiety is a potent electrophile. If exposed to unprotected skin, it undergoes rapid nucleophilic attack by the primary amine groups of epidermal lysine residues. This forms a covalent Schiff base (imine), a process known as haptenation, which triggers the immune system and leads to allergic contact dermatitis[3]. Furthermore, its low molecular weight facilitates rapid dermal penetration, making strict barrier protection non-negotiable.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, every piece of PPE must be selected to directly interrupt the chemical's hazard mechanisms.

PPE CategorySpecification RequiredCausal Justification & Validation Check
Hand Protection Double-layered Nitrile Gloves (Min. 0.11 mm thickness)Causality : Nitrile provides a robust barrier against low-MW organics. Double-gloving prevents breakthrough from micro-tears.Validation : Inflate gloves with air prior to donning to check for pinhole leaks.
Eye Protection ANSI Z87.1 Chemical Splash GogglesCausality : The triazole ring and aldehyde group cause severe ocular irritation (H319)[3]. Standard safety glasses are insufficient against aerosolized powders.Validation : Ensure a complete, gap-free seal around the orbital bone.
Body Protection Flame-resistant (FR) Lab Coat with knit cuffsCausality : Knit cuffs prevent the wrists from being exposed between the glove and the sleeve, a common site for haptenation.Validation : Snap all buttons to the collar; ensure cuffs overlap with the inner glove layer.
Respiratory Fume Hood (Face velocity: 80-120 fpm)Causality : Mitigates inhalation of respiratory irritants (H335)[3] and captures aerosolized particulates during weighing.Validation : Check the digital airflow monitor or use a Kimwipe to visually confirm inward draft before opening the vial.

Operational Protocol: Safe Handling & Transfer

This step-by-step methodology ensures that the compound remains fully contained from the moment the vial is opened until the reaction is sealed.

Step 1: Environmental Preparation

  • Clear the fume hood of all unnecessary clutter to maintain laminar airflow.

  • Place an anti-static weighing boat on the analytical balance. Causality: Triazole powders can hold static charges, leading to aerosolization and contamination of the hood surfaces.

Step 2: PPE Donning Sequence

  • Don the FR lab coat, followed by the inner pair of nitrile gloves.

  • Don chemical splash goggles.

  • Don the outer pair of nitrile gloves, pulling the cuffs over the lab coat sleeves to create a continuous barrier.

Step 3: Transfer Methodology

  • Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas which exacerbate static cling.

  • Open the vial of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde slowly, keeping the aperture pointed toward the back of the hood.

  • Transfer the required mass using smooth, deliberate motions to prevent dust generation.

Step 4: Decontamination & Doffing

  • Immediately cap the source vial and seal the perimeter with Parafilm.

  • Wipe down the spatula and balance with a Kimwipe soaked in 10% sodium bisulfite solution (see disposal section for causality), followed by an ethanol wipe.

  • Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste container.

Spill Response & Disposal Plan

Standard sweeping of a chemical spill is insufficient and dangerous. As application scientists, we utilize chemical quenching to neutralize the pharmacophore before disposal.

The Chemical Quenching Strategy : Treating the aldehyde with a 10% aqueous solution of sodium bisulfite (NaHSO₃) forces a nucleophilic addition, converting the reactive, sensitizing aldehyde into a stable, water-soluble, and non-volatile bisulfite adduct.

Step-by-Step Spill Cleanup :

  • Isolate : Lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Quench : Carefully spray or pour a 10% NaHSO₃ solution directly onto the spilled 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde powder. Allow 5 to 10 minutes for the adduct formation to complete.

  • Absorb : Use inert absorbent pads to soak up the neutralized aqueous mixture.

  • Dispose : Place the saturated pads into a clearly labeled, sealable hazardous waste bag. Log the waste as "Aqueous organic waste containing bisulfite adducts."

Mechanistic Pathway of Reactivity and Mitigation

The following diagram illustrates the dual nature of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde: its hazardous haptenation pathway with skin proteins, and our engineered mitigation strategy using sodium bisulfite.

G A 2-Ethyl-2H-1,2,3- triazole-4-carbaldehyde (Electrophile) C Hemiaminal Intermediate A->C Nucleophilic Attack E Bisulfite Adduct (Neutralized / Safe) A->E NaHSO3 Wash (Quenching Strategy) B Primary Amine (Skin Protein) B->C D Schiff Base (Imine) (Sensitization Hazard) C->D Dehydration (-H2O)

Mechanistic pathways of aldehyde haptenation vs. bisulfite quenching mitigation.

References

  • WO2023227946A1 - Tyk2 inhibitors and uses thereof.
  • 1H-1,2,3-triazole-4-carbaldehyde | C3H3N3O | CID 227927 - PubChem. National Institutes of Health (NIH).[Link]

Sources

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